Tylvalosin Tartrate
Description
Structure
2D Structure
Properties
CAS No. |
63428-13-7 |
|---|---|
Molecular Formula |
C57H93NO25 |
Molecular Weight |
1192.3 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C53H87NO19.C4H6O6/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3;5-1(3(7)8)2(6)4(9)10/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3;1-2,5-6H,(H,7,8)(H,9,10)/b18-17+,28-22+;/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-;1-,2-/m11/s1 |
InChI Key |
OLLSDNUHBJHKJS-XKORHJEPSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Pharmacodynamics of Tylvalosin Tartrate in the Swine Respiratory Tract: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Tylvalosin tartrate, a third-generation macrolide antibiotic, has emerged as a significant therapeutic agent in swine medicine, particularly for the management of respiratory diseases. Its efficacy is rooted in a combination of potent antimicrobial activity against key porcine respiratory pathogens and significant immunomodulatory and anti-inflammatory effects. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in the swine respiratory tract, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Antimicrobial Activity and Efficacy
This compound exerts its bacteriostatic action by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. It has demonstrated excellent in vitro activity against a range of gram-positive bacteria and mycoplasmas, as well as some gram-negative organisms.
Minimum Inhibitory Concentrations (MICs)
The in vitro potency of this compound against major swine respiratory pathogens is summarized in the table below. The data presented are the MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Mycoplasma hyopneumoniae | 0.016 | 0.06 | [1][2] |
| Actinobacillus pleuropneumoniae | 64 | 64 | [3] |
| Pasteurella multocida | - | - | - |
| Streptococcus suis | - | - | - |
| Bordetella bronchiseptica | - | - | - |
Data for Pasteurella multocida, Streptococcus suis, and Bordetella bronchiseptica were not available in the reviewed literature.
Immunomodulatory and Anti-inflammatory Effects
Beyond its direct antimicrobial action, this compound has been shown to possess significant anti-inflammatory and immunomodulatory properties, which contribute to its therapeutic efficacy in respiratory diseases.[1][4]
Modulation of Inflammatory Pathways
This compound has been demonstrated to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.
References
- 1. In vitro activity of tylvalosin against Spanish field strains of Mycoplasma hyopneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of tylvalosin against Spanish field strains of M hyo - Swine abstracts - pig333, pig to pork community [pig333.com]
- 3. advacarepharma.com [advacarepharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
Tylvalosin Tartrate: A Technical Guide to its Spectrum of Activity Against Key Veterinary Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylvalosin tartrate is a third-generation, 16-membered macrolide antibiotic used exclusively in veterinary medicine.[1][2][3] It is a semi-synthetic derivative of tylosin, produced through specific structural modifications.[4][5] This antibiotic is recognized for its broad-spectrum activity, particularly against Gram-positive bacteria, Mycoplasma species, and certain fastidious Gram-negative organisms.[6][7][8] It is widely utilized for the treatment and prevention of critical respiratory and enteric diseases in swine and poultry.[4][5][9] Formulations containing tylvalosin are administered to animals via medicated feed or drinking water.[10][11]
The primary mechanism of action for tylvalosin, like other macrolides, is the inhibition of bacterial protein synthesis.[12][13][14] It is generally considered a bacteriostatic agent, but has demonstrated bactericidal effects against certain pathogens, such as Mycoplasma hyopneumoniae, at concentrations above the Minimum Inhibitory Concentration (MIC).[6][13] Notably, tylvalosin is inactive against members of the Enterobacteriaceae family, such as Escherichia coli and Salmonella spp., which are naturally resistant.[6][15][16] Beyond its direct antimicrobial effects, tylvalosin has also been shown to possess immunomodulatory and anti-inflammatory properties, which may contribute to its overall therapeutic efficacy.[1][6][17]
Mechanism of Action
This compound exerts its antibiotic effect by targeting the bacterial ribosome. It reversibly binds to the 23S rRNA component of the 50S ribosomal subunit.[6][15][18] This binding action physically obstructs the peptide exit tunnel, which prevents the elongation of the nascent polypeptide chain. By interfering with this crucial step in translation, tylvalosin effectively halts protein synthesis, thereby inhibiting bacterial growth and replication.[3][18] An additional therapeutic benefit is that its primary metabolite, 3-O-acetyltylosin (3-AT), also possesses antimicrobial activity.[12]
Caption: Mechanism of action of this compound.
Quantitative Spectrum of Activity
The in vitro activity of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values for tylvalosin against key veterinary pathogens affecting swine and poultry. Data is presented as MIC ranges, MIC₅₀ (the concentration inhibiting 50% of isolates), and MIC₉₀ (the concentration inhibiting 90% of isolates).
Swine Pathogens
Tylvalosin is indicated for the treatment and control of swine enzootic pneumonia, porcine proliferative enteropathy (ileitis), and swine dysentery.[10][19]
| Pathogen | Associated Disease | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citations |
| Mycoplasma hyopneumoniae | Enzootic Pneumonia | --- | --- | --- | [1][20] |
| Lawsonia intracellularis | Porcine Proliferative Enteropathy (Ileitis) | --- | --- | --- | [8][10] |
| Brachyspira hyodysenteriae | Swine Dysentery | ≤0.25 - 8 | 4 | 8 | [21] |
| Pasteurella multocida | Swine Respiratory Disease (SRD) | 128 | --- | --- | [22] |
| Staphylococcus aureus | Various | 2 | --- | --- | [22] |
Note: Data for M. hyopneumoniae and L. intracellularis often emphasizes tylvalosin's superior potency relative to other macrolides, with studies noting its MIC₉₀ values are significantly lower than those of tylosin and tilmicosin.[1][20] The high MIC for P. multocida may represent a specific resistant isolate, as the organism is generally considered within the activity spectrum.[1][10]
Poultry Pathogens
In poultry, tylvalosin is used to treat and control mycoplasmosis and other bacterial infections like necrotic enteritis and ornithobacteriosis.[12][23][24]
| Pathogen | Associated Disease | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citations |
| Mycoplasma gallisepticum | Mycoplasmosis, Chronic Respiratory Disease (CRD) | 0.007 - 0.25 | --- | --- | [7][13] |
| Mycoplasma synoviae | Infectious Synovitis, CRD | 0.015 - ≤0.25 | --- | ≤0.25 | [3][9] |
| Clostridium perfringens | Necrotic Enteritis | --- | --- | --- | [24][25] |
| Ornithobacterium rhinotracheale (ORT) | Ornithobacteriosis | --- | --- | --- | [12][24][26] |
Note: Tylvalosin is consistently reported as one of the most active antibiotics against avian Mycoplasma species, with very low MIC values.[3][9]
Experimental Protocols for MIC Determination
Standardized laboratory methods are crucial for accurately determining the susceptibility of veterinary pathogens to antimicrobials. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures. The most common methods employed are broth microdilution and agar dilution.
Broth Microdilution Method
This method is widely used to determine the MIC of antimicrobials for a variety of aerobic bacteria and is the preferred method for Mycoplasma species.[20]
Methodology:
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., water) at a known concentration.[6]
-
Serial Dilutions: Two-fold serial dilutions of the antibiotic are prepared in a liquid growth medium within the wells of a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial isolate to be tested is grown to a specific density (e.g., 0.5 McFarland standard) and then diluted to achieve a final standardized concentration (e.g., 5 x 10⁵ CFU/mL) in each well.
-
Inoculation and Incubation: The microtiter plate wells are inoculated with the standardized bacterial suspension. The plate is then incubated under specific conditions (temperature, atmosphere, and duration) appropriate for the pathogen.
-
For Mycoplasma spp.: Specialized media such as Friis Medium is used, and incubation can last from 5 to 12 days at approximately 35-37°C.[20]
-
-
Result Interpretation: Following incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Caption: Standard workflow for the broth microdilution MIC test.
Agar Dilution Method
The agar dilution method is often used for fastidious or anaerobic bacteria, such as Brachyspira hyodysenteriae.[27][28]
Methodology:
-
Preparation of Antimicrobial Plates: A series of agar plates are prepared, each containing a specific concentration of this compound incorporated into the molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial isolates are grown in broth culture and adjusted to a standard turbidity.
-
Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of each agar plate in the series, from the lowest to the highest antibiotic concentration.
-
Incubation: The plates are incubated under conditions suitable for the organism's growth (e.g., anaerobically for Brachyspira).
-
Result Interpretation: The plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacteria.
Conclusion
This compound is a potent macrolide antibiotic with a well-defined spectrum of activity against economically significant pathogens in swine and poultry. Its high in vitro activity, particularly against Mycoplasma spp., Lawsonia intracellularis, Brachyspira hyodysenteriae, and Clostridium perfringens, underscores its therapeutic importance.[10][11][24] The mechanism of action, centered on the inhibition of protein synthesis at the 50S ribosomal subunit, is characteristic of the macrolide class.[3][14] Standardized methodologies, such as broth and agar dilution, are essential for the continued surveillance of its efficacy and for monitoring the potential development of antimicrobial resistance. This technical overview provides foundational data and procedural context for researchers and professionals engaged in the development and application of veterinary antimicrobial agents.
References
- 1. Use of Subtherapeutic Tylvalosin Against Mycoplasma hyopneumoniae: Implications For Respiratory Microbiome Dysbiosis and Swine Lung Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration [frontiersin.org]
- 3. Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tylvalosin | 63409-12-1 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. toku-e.com [toku-e.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. advacarepharma.com [advacarepharma.com]
- 11. agrinusa.com [agrinusa.com]
- 12. This compound (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 13. ec.europa.eu [ec.europa.eu]
- 14. Tylvalosin - Wikipedia [en.wikipedia.org]
- 15. pharmgate.com [pharmgate.com]
- 16. poultrydvm.com [poultrydvm.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 20. researchgate.net [researchgate.net]
- 21. sat.gstsvs.ch [sat.gstsvs.ch]
- 22. caymanchem.com [caymanchem.com]
- 23. Efficacy of Tylvalosin Aganist Mycoplasma Gallisepticum in Broilers and its Effect on Performance, Hematological and Biochemical Parameters [jcvr.journals.ekb.eg]
- 24. Tylvalosin 5% – AGP alternatives,Anticoccidials,Antibiotic substitutes—Phiphar healthcare limited [phiphar.com]
- 25. Efficacy of low-dose tylvalosin for the control of clostridiosis in broilers and its effect on productive parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. avinews.com [avinews.com]
- 27. actavet.vfu.cz [actavet.vfu.cz]
- 28. Implementation and evaluation of different eradication strategies for Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Tylvalosin Tartrate in Porcine Alveolar Macrophages: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the multifaceted immunomodulatory effects of tylvalosin tartrate on porcine alveolar macrophages (PAMs), the primary target cells for significant respiratory pathogens in swine, such as the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). This compound, a third-generation macrolide antibiotic, exhibits a range of activities beyond its antimicrobial properties, positioning it as a compound of interest for therapeutic strategies aimed at modulating the host immune response to infection. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Core Immunomodulatory Actions of this compound
This compound exerts its immunomodulatory effects on porcine alveolar macrophages through several key mechanisms:
-
Antiviral Activity against PRRSV: this compound has been demonstrated to inhibit the replication of PRRSV in PAMs in a dose-dependent manner.[1][2][3][4] This inhibition is not merely virucidal but involves interference with multiple stages of the viral life cycle.[1][3][4]
-
Anti-inflammatory Properties: The compound significantly attenuates the inflammatory response in PAMs. This is achieved by suppressing the activation of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.[2][5][6] This leads to a marked reduction in the production of key pro-inflammatory cytokines.
-
Modulation of Cytokine and Mediator Production: this compound actively shifts the balance from a pro-inflammatory to a pro-resolving state. It inhibits the secretion of pro-inflammatory cytokines such as Interleukin-1α (IL-1α), Interleukin-6 (IL-6), Interleukin-8 (CXCL-8), and Tumor Necrosis Factor-alpha (TNF-α).[6][7][8] Concurrently, it has been shown to induce the release of pro-resolving lipid mediators like Lipoxin A4 and Resolvin D1.[9][10]
-
Induction of Apoptosis and Efferocytosis: this compound promotes apoptosis (programmed cell death) in porcine neutrophils and macrophages.[9][10][11][12] This is a crucial mechanism for the resolution of inflammation, as it facilitates the non-inflammatory clearance of apoptotic cells by phagocytes in a process known as efferocytosis, which is also enhanced by the drug.[9][10][11][12]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of this compound on porcine alveolar macrophages and related models.
Table 1: Antiviral Efficacy of this compound against PRRSV in PAMs
| This compound Concentration | Inhibition of PRRSV Proliferation | Reference |
| 40 µg/mL | >90% reduction | [1] |
| Dose-dependent | Increasing inhibition with rising concentration | [1][2][4] |
Table 2: Effect of this compound on Cytokine Production
| Cytokine/Mediator | Model | This compound Treatment | Outcome | Reference |
| IL-1α | LPS-stimulated porcine macrophages | 10 µg/mL | Significant reduction in protein secretion | [12][13] |
| IL-6 | Sows challenged with PRRSV | In vivo treatment | Significantly lower serum levels compared to untreated | [7] |
| IL-8 (CXCL-8) | Sows challenged with PRRSV | In vivo treatment | Significantly lower serum levels compared to untreated | [7] |
| IL-8 (CXCL-8) | LPS-stimulated porcine macrophages | 10 µg/mL | Significant reduction in protein secretion | [12][13] |
| IL-12 | Sows challenged with PRRSV | In vivo treatment | Significantly lower serum levels compared to untreated | [7] |
| TNF-α | Sows challenged with PRRSV | In vivo treatment | Significantly lower serum levels compared to untreated | [7] |
| Leukotriene B4 (LTB4) | Calcium ionophore-activated porcine neutrophils | 10 µg/mL | Inhibition of production | [13] |
| Lipoxin A4 (LXA4) | Calcium ionophore-activated porcine neutrophils | Not specified | Increased release | [9][13] |
| Resolvin D1 (RvD1) | Calcium ionophore-activated porcine neutrophils | Not specified | Increased release | [9][13] |
Table 3: Effect of this compound on Macrophage Apoptosis
| Cell Type | This compound Concentration | Time Point | Outcome | Reference |
| Porcine Macrophages | 0.1, 1.0, 10 µg/mL | 12 and 24 hours | Concentration- and time-dependent increase in apoptosis | [9][12] |
| Porcine Macrophages | Not specified | 12 and 24 hours | Activation of caspase-3 | [9][12] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature concerning the immunomodulatory effects of this compound on porcine alveolar macrophages.
Porcine Alveolar Macrophage (PAM) Isolation and Culture
-
Source: Healthy, specific-pathogen-free (SPF) piglets, typically 4-6 weeks of age.
-
Isolation Procedure:
-
Euthanize piglets and aseptically collect the lungs.
-
Perform bronchoalveolar lavage by instilling and retrieving phosphate-buffered saline (PBS) into the lungs multiple times.
-
Centrifuge the collected lavage fluid to pellet the cells.
-
Resuspend the cell pellet in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Plate the cells and incubate for a period to allow macrophages to adhere.
-
Wash away non-adherent cells to obtain a purified PAM culture.
-
PRRSV Infection and Titration Assay (TCID50)
-
Cell Lines: Primary PAMs or MARC-145 cells (a monkey kidney cell line susceptible to PRRSV).
-
Virus Strains: Various strains of PRRSV, including NADC30-like and NADC34-like strains, are used.[1][4]
-
Infection Protocol:
-
Seed PAMs or MARC-145 cells in 96-well plates.
-
Infect the cells with a specific multiplicity of infection (MOI) of PRRSV.
-
Treat the cells with varying concentrations of this compound at different time points relative to infection (pre-treatment, co-incubation, post-treatment) to assess its effect on different stages of the viral life cycle.[1][3][4]
-
-
Titration (TCID50 Assay):
-
Collect the supernatant from infected and treated cells after a defined incubation period.
-
Perform serial 10-fold dilutions of the supernatant.
-
Add the dilutions to fresh MARC-145 cells in a 96-well plate.
-
Incubate for 5-7 days and observe for cytopathic effects (CPE).
-
Calculate the 50% tissue culture infective dose (TCID50) using the Reed-Muench method.[6]
-
Cytokine and Chemokine Analysis
-
Methodology: Enzyme-linked immunosorbent assay (ELISA) or bead-based fluorescent multiplex assays.
-
Protocol:
-
Culture PAMs in the presence or absence of a stimulant (e.g., lipopolysaccharide - LPS) and different concentrations of this compound.
-
Incubate for a specified period (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
Analyze the supernatants for the concentration of specific cytokines (e.g., IL-1α, IL-6, IL-8, TNF-α) using commercially available ELISA kits or multiplex arrays according to the manufacturer's instructions.[6][12]
-
Apoptosis Assays
-
TUNEL Staining (Terminal deoxynucleotidyl transferase dUTP nick end labeling):
-
Caspase-3 Activity Assay:
-
Cell Death ELISA:
NF-κB Activation Analysis
-
Immunofluorescence for p65 Translocation:
-
Culture PAMs on coverslips and treat with a stimulant (e.g., LPS) with or without this compound.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of p65 using fluorescence microscopy. A translocation from the cytoplasm to the nucleus indicates activation.[5][6]
-
-
Western Blot for IκBα Phosphorylation and Degradation:
-
Prepare cell lysates from treated and untreated PAMs.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated IκBα and total IκBα.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands. A decrease in total IκBα and an increase in phosphorylated IκBα indicate NF-κB pathway activation.[5][6]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Breaking the PRRSV-2 Life Cycle in Porcine Alveolar Macrophages: Tylvalosin’s Multi-Stage Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tylvalosin exhibits anti-inflammatory property and attenuates acute lung injury in different models possibly through suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of a water-soluble formulation of tylvalosin on disease caused by porcine reproductive and respiratory syndrome virus alone in sows or in combination with Mycoplasma hyopneumoniae in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Improves the Health Status of Swine Herds during Immunization with Porcine Reproductive and Respiratory Syndrome Virus-Inactivated Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Benefits of Antibiotics: Tylvalosin Induces Apoptosis of Porcine Neutrophils and Macrophages, Promotes Efferocytosis, and Inhibits Pro-Inflammatory CXCL-8, IL1α, and LTB4 Production, While Inducing the Release of Pro-Resolving Lipoxin A4 and Resolvin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ec.europa.eu [ec.europa.eu]
- 11. ec.europa.eu [ec.europa.eu]
- 12. Frontiers | Anti-Inflammatory Benefits of Antibiotics: Tylvalosin Induces Apoptosis of Porcine Neutrophils and Macrophages, Promotes Efferocytosis, and Inhibits Pro-Inflammatory CXCL-8, IL1α, and LTB4 Production, While Inducing the Release of Pro-Resolving Lipoxin A4 and Resolvin D1 [frontiersin.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Basic Chemical Properties and Solubility of Tylvalosin Tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties and solubility profile of tylvalosin tartrate, a third-generation macrolide antibiotic. The information presented herein is intended to support research, development, and formulation activities by providing key data, experimental methodologies, and insights into its mechanism of action.
Core Chemical Properties
This compound is a semi-synthetic derivative of tylosin, produced by specific structural modifications to enhance its antimicrobial and pharmacokinetic properties. It is primarily used in veterinary medicine.
The core physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for laboratory and development work.
| Property | Data | Reference(s) |
| Chemical Name | Acetylisovaleryltylosin tartrate | [1] |
| CAS Number | 63428-13-7 | [2][3][4] |
| Molecular Formula | C₅₇H₉₃NO₂₅ | [2][3][4] |
| Molecular Weight | 1192.3 g/mol | [2][3] |
| Appearance | White to off-white, hygroscopic powder | [4][5][6] |
| pKa | 7.6 (weakly basic) | [7] |
| UV/Vis Absorption (λmax) | 290 nm | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is critical for its formulation, delivery, and bioavailability. This compound exhibits a varied solubility profile across different solvent systems. The tartrate salt form is specifically designed to improve aqueous solubility compared to the base molecule.
| Solvent | Solubility Description | Quantitative Data (approx.) | Reference(s) |
| Water | Soluble | - | [2][5][6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Slightly soluble | - | [1] |
| Methanol | Easily soluble | - | [5][6] |
| Ethanol | Soluble | 30 mg/mL | [1] |
| Dimethylformamide (DMF) | Soluble | 30 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble / Slightly soluble | 30 mg/mL | [1][4] |
| Acetone | Soluble | - | [2][5][6] |
| Chloroform | Soluble | - | [2][5][6] |
| Ethyl Acetate | Slightly soluble | - | [2][5][6] |
| Ether | Slightly soluble | - | [2][5][6] |
| Hexane | Insoluble / Almost insoluble | - | [2][5][6] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are protocols for key experiments related to the properties of this compound.
Determination of pKa by Potentiometric Titration
This protocol describes a standard method for determining the acid dissociation constant (pKa) of a weakly basic compound like this compound.
-
Preparation of Solutions :
-
Prepare a 1 mM solution of this compound in a suitable co-solvent system if necessary to ensure complete dissolution.
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) titrants.
-
Use a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.
-
-
Instrument Calibration :
-
Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.
-
-
Titration Procedure :
-
Place 20 mL of the this compound solution into a reaction vessel equipped with a magnetic stirrer.
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide.
-
Immerse the calibrated pH electrode into the solution.
-
Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.
-
Begin titration by adding small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize (signal drift < 0.01 pH units/minute).
-
Continue the titration until the pH reaches a stable value in the basic range (pH 12-12.5).
-
-
Data Analysis :
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Identify the inflection point of the sigmoid curve, which corresponds to the pH where half of the compound is ionized. This pH value is the pKa.
-
Perform the titration in triplicate to ensure reproducibility and calculate the average pKa value and standard deviation.[2]
-
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4]
-
System Preparation :
-
Prepare aqueous buffers at various physiological pH levels (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.[8]
-
Prepare a series of vials or flasks for each pH condition.
-
-
Equilibration :
-
Add an excess amount of solid this compound to each vial, ensuring that a solid phase remains present throughout the experiment. This confirms that saturation is achieved.
-
Add a defined volume of the respective pH buffer to each vial.
-
Seal the vials and place them in a mechanical shaker or agitator set to a constant temperature (e.g., 25°C or 37°C).[8]
-
Agitate the samples for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
-
Sample Processing :
-
After equilibration, allow the vials to stand, permitting the excess solid to sediment.
-
Carefully withdraw an aliquot from the supernatant.
-
Separate the dissolved API from the undissolved solid by centrifuging the aliquot at high speed or filtering it through a suitable low-binding filter (e.g., 0.45 µm).
-
-
Quantification :
-
Quantify the concentration of this compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standard solutions of known this compound concentrations to ensure accurate quantification.
-
The measured concentration represents the equilibrium solubility of this compound under the tested conditions.[1][9][10]
-
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects through multiple mechanisms, including direct inhibition of bacterial protein synthesis and modulation of host immune responses.
Inhibition of Bacterial Protein Synthesis
The primary antibacterial mechanism of tylvalosin, like other macrolides, is the inhibition of protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit in susceptible bacteria.[11][12] This binding event physically blocks the peptide exit tunnel, preventing the elongation of the polypeptide chain and thereby halting bacterial growth.
Caption: this compound's mechanism of inhibiting bacterial protein synthesis.
Anti-Inflammatory Activity via NF-κB Pathway Inhibition
Beyond its antimicrobial effects, this compound exhibits significant anti-inflammatory properties. It has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][6][13] In response to inflammatory stimuli like lipopolysaccharide (LPS), tylvalosin attenuates the phosphorylation and degradation of IκBα, which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus. This prevents the transcription of pro-inflammatory genes.[5]
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Regulation of PI3K-Akt/FoxO Signaling
Tylvalosin has also been reported to regulate key host signal transduction pathways, including the PI3K-Akt and FoxO signaling cascades.[14] The PI3K/AKT pathway is central to cell survival and proliferation, and it negatively regulates the FoxO (Forkhead box O) family of transcription factors.[15][16] By modulating this axis, tylvalosin can influence cellular processes such as apoptosis and the expression of antiviral genes, contributing to its broader therapeutic effects.
Caption: this compound's modulatory effect on the PI3K-Akt/FoxO signaling axis.
Experimental Workflow Visualization
The logical flow for determining solubility provides a clear, step-by-step representation of the experimental process, ensuring consistency and accuracy in results.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
- 1. enamine.net [enamine.net]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Tylvalosin exhibits anti-inflammatory property and attenuates acute lung injury in different models possibly through suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. Tylvalosin exhibits anti-inflammatory property and attenuates acute lung injury in different models possibly through suppression of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. who.int [who.int]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. bioassaysys.com [bioassaysys.com]
- 11. toku-e.com [toku-e.com]
- 12. Tylvalosin | 63409-12-1 | Benchchem [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Pharmacokinetics of tylvalosin tartrate in broiler chickens after oral administration.
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Tylvalosin tartrate, a third-generation macrolide antibiotic, is a critical therapeutic agent in the poultry industry, demonstrating potent activity against a range of pathogens, including Mycoplasma spp. and various Gram-positive and some Gram-negative bacteria.[1][2][3] Its efficacy is intrinsically linked to its pharmacokinetic profile, which dictates the concentration and duration of the drug at the site of infection. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in broiler chickens following oral administration, summarizing key quantitative data, detailing experimental protocols, and visualizing experimental workflows.
Tylvalosin, or acetylisovaleryltylosin tartrate, functions by inhibiting bacterial protein synthesis through its irreversible binding to the 50S ribosomal subunit of susceptible bacteria.[4][5] It is derived from tylosin A via fermentation with a thermotolerant strain of Streptomyces thermotolerans.[6][7] Understanding its absorption, distribution, metabolism, and excretion in broiler chickens is paramount for optimizing dosage regimens, ensuring therapeutic success, and minimizing the risk of antimicrobial resistance.
Pharmacokinetic Parameters
The oral administration of this compound in broiler chickens has been the subject of multiple studies, yielding a range of pharmacokinetic parameters. These variations can be attributed to differences in experimental design, including the formulation of the drug, the health status of the chickens, and the analytical methods employed.[8][9] The following tables summarize the key pharmacokinetic parameters from several key studies.
Table 1: Single Oral Administration of this compound (Soluble Powder) in Healthy Broiler Chickens
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Bioavailability (F%) | Reference |
| 5 | 23.45 ± 23.31 | ~3 | - | 2.40 ± 2.87 | 5.92 | [10] |
| 10 | 31.36 ± 18.72 | ~3 | - | 2.04 ± 0.93 | 3.56 | [10] |
| 20 | 1641 | 0.571 | - | - | - | [4] |
| 25 | 287.12 ± 253.07 | ~3 | - | 1.06 ± 0.38 | 3.04 | [10] |
| 25 | 120.45 ± 45.82 | 1.42 ± 0.18 | 741.34 ± 286.73 (AUC0-t) | 5.06 ± 3.13 (t½λz) | 11.45 ± 4.66 | [8][9] |
| 25 | 2110 | 2 | - | 1.61 | - | [1] |
| 25 | 1220 | 1.72 | - | 6.66 | - | [7] |
| 25 | 1360 | 2.37 | - | - | 44.28 | [6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t½: Elimination half-life; F: Bioavailability. Values are presented as mean ± standard deviation where available.
Table 2: Comparative Pharmacokinetics of Different this compound Formulations and Conditions
| Formulation/Condition | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Bioavailability (F%) | Reference |
| Nanocrystal Suspension (PO-NM) | 25 | 255.52 ± 111.88 | 0.71 ± 0.09 | 968.14 ± 264.08 (AUC0-t) | 5.06 ± 3.13 (t½λz) | 15.73 ± 4.29 | [8][9] |
| Soluble Powder (PO-SP) | 25 | 120.45 ± 45.82 | 1.42 ± 0.18 | 741.34 ± 286.73 (AUC0-t) | 5.06 ± 3.13 (t½λz) | 11.45 ± 4.66 | [8][9] |
| Healthy Chickens | 25 | 1220 | 1.72 | - | 6.66 | - | [7] |
| M. gallisepticum Infected | 25 | 760 | 1.31 | - | 3.04 | - | [7] |
| Tylvalosin Alone (Single Dose) | 25 | 2110 | 2 | - | 1.61 | - | [1] |
| Tylvalosin + Vitamin E (Single Dose) | 25 | 3270 | 2.18 | - | 2.42 | - | [1] |
| Tylvalosin Alone (Repeated Dose) | 25 | 4100 | - | - | 2.78 | - | [1] |
| Tylvalosin + Vitamin E (Repeated Dose) | 25 | 5670 | 2.25 | - | 3.05 | - | [1] |
These data highlight that formulation significantly impacts the pharmacokinetic profile of this compound. A nanocrystalline suspension resulted in a faster absorption (shorter Tmax) and higher peak plasma concentration (Cmax) compared to a soluble powder formulation.[8][9] Furthermore, the health status of the birds and co-administration with other substances like Vitamin E can also alter the drug's disposition.[1][7]
Experimental Protocols
The methodologies employed in pharmacokinetic studies are crucial for the interpretation of the results. Below are detailed descriptions of typical experimental protocols for evaluating the pharmacokinetics of this compound in broiler chickens.
Animal Models and Housing
-
Animals: Clinically healthy broiler chickens of varying ages and weights (e.g., 21 days old, weighing 600-800 g; 5-6 weeks old, weighing 1.7-2.0 kg) are commonly used.[3][6]
-
Housing: Chickens are typically housed in hygienic conditions, often in floor system chambers, and are acclimatized for a period (e.g., two weeks) before the experiment.[6]
-
Diet: The birds are provided with a standard, antibiotic-free diet and water ad libitum.[6][9]
Drug Administration and Dosing
-
Formulations: this compound is often administered as a water-soluble powder or granules, or as a nanocrystal suspension.[6][8] The powder is typically dissolved in purified water.[5]
-
Route of Administration: For oral administration studies, the drug is administered directly into the crop via gavage.[5]
-
Dosage: A common single oral dose for pharmacokinetic studies is 25 mg/kg of body weight.[1][6][9] Some studies also investigate different dose levels, such as 5, 10, and 25 mg/kg.[10] For repeated-dose studies, the drug may be administered once daily for several consecutive days.[6]
Sample Collection
-
Blood Sampling: Blood samples are collected at multiple time points post-administration. A typical sampling schedule might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[9]
-
Sampling Site: Blood is commonly drawn from the wing vein.[5]
-
Sample Processing: Blood is collected into heparinized tubes, and plasma is separated by centrifugation (e.g., at 3000 rpm for 10 minutes).[6] The plasma is then stored frozen (e.g., at -20°C or -80°C) until analysis.
Analytical Methodology
-
Quantification: The concentration of tylvalosin in plasma or serum is determined using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4][8][9]
-
Sample Preparation: Prior to analysis, plasma samples typically undergo a protein precipitation step, often using acetonitrile, followed by centrifugation to remove proteins. The supernatant is then analyzed.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental models with pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and t½.[4][9][10]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of orally administered this compound in broiler chickens.
Caption: Experimental workflow for pharmacokinetic analysis.
Conclusion
The pharmacokinetics of this compound in broiler chickens following oral administration are characterized by rapid absorption and variable elimination. Factors such as drug formulation and the health status of the birds can significantly influence the pharmacokinetic parameters. Nanocrystal formulations have shown promise in enhancing the absorption of tylvalosin. The detailed experimental protocols and compiled data in this guide provide a valuable resource for researchers and professionals in the field of veterinary drug development, aiding in the design of future studies and the optimization of therapeutic regimens for this important macrolide antibiotic. Further research focusing on tissue distribution and metabolism will provide a more complete understanding of the disposition of this compound in broiler chickens.
References
- 1. scialert.net [scialert.net]
- 2. doaj.org [doaj.org]
- 3. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]
- 4. Frontiers | Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration [frontiersin.org]
- 5. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmpronline.com [ijmpronline.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Pharmacokinetic Comparison of this compound Nanocrystal Suspension and Soluble Powder in Broiler Chickens After Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens [mdpi.com]
Methodological & Application
HPLC method for quantification of tylvalosin tartrate in animal feed
An HPLC-UV method for the precise quantification of tylvalosin tartrate in medicated animal feed is essential for ensuring correct dosage and monitoring for regulatory compliance. This application note details a robust and validated method, including comprehensive protocols for sample preparation, chromatographic analysis, and method validation.
Introduction
Tylvalosin is a third-generation macrolide antibiotic used in veterinary medicine to treat respiratory and enteric bacterial infections in swine and poultry.[1] It is typically administered as this compound in medicated feed. Accurate quantification of tylvalosin in these feeds is critical to guarantee therapeutic efficacy and prevent the development of antibiotic resistance. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, reliable, and cost-effective technique for this purpose.[2][3][4] This document provides a detailed protocol for the extraction and subsequent HPLC quantification of tylvalosin from a complex animal feed matrix.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade)
-
n-Hexane (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm, PTFE or nylon)
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at -20°C in the dark.[3]
-
Intermediate Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with methanol.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation Protocol
This protocol is adapted from established methods for extracting tylosin from animal feed.[2]
-
Homogenization: Obtain a representative sample of the medicated animal feed and grind it to a fine, uniform powder.
-
Extraction:
-
Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes to separate the supernatant from the solid feed matrix.[2]
-
Liquid-Liquid Cleanup:
-
Final Preparation: Carefully collect the aqueous (lower) layer, pass it through a 0.45 µm syringe filter, and transfer it to an HPLC vial for analysis.
HPLC Instrumentation and Conditions
-
Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient elution using 0.05M formic acid in water (Eluent A) and 0.05M formic acid in acetonitrile (Eluent B) is recommended for optimal separation from matrix components.[2] Alternatively, an isocratic mobile phase of Acetonitrile and Water (e.g., 90:10 v/v) can be used for simpler setups.[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.[2]
Method Validation and Data Presentation
The described analytical method should be validated according to ICH guidelines to ensure its suitability for routine use.[3][6] Key validation parameters are summarized below.
Quantitative Data Summary
The following tables present typical performance data for a validated HPLC method for tylvalosin analysis in animal feed, based on published literature.[2]
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.05 - 2.0 mg/kg |
| Correlation Coefficient (r²) | > 0.998[2] |
| Limit of Detection (LOD) | 0.035 mg/kg[2] |
| Limit of Quantification (LOQ) | 0.05 mg/kg[2] |
Table 2: Accuracy and Precision
| Fortification Level | Recovery (%) | Repeatability (RSDr, %) | Within-Lab Reproducibility (RSDR, %) |
| Low | 78.9 - 108.3[2] | < 10%[2] | < 10%[2] |
| Medium | 78.9 - 108.3[2] | < 10%[2] | < 10%[2] |
| High | 78.9 - 108.3[2] | < 10%[2] | < 10%[2] |
Visualizations
Experimental Workflow
The overall process from sample receipt to final analysis is depicted in the following workflow diagram.
Caption: Workflow for this compound Quantification in Animal Feed.
Method Validation Parameters
The logical relationship between key method validation parameters demonstrates how they collectively ensure the method is reliable and fit for purpose.
Caption: Interrelationship of HPLC Method Validation Parameters.
Conclusion
The HPLC method detailed in this application note is a specific, accurate, and precise procedure for the quantification of this compound in animal feed. The sample preparation protocol effectively extracts the analyte while minimizing matrix interference. The method's performance, as demonstrated by validation data, confirms its suitability for routine quality control analysis in a laboratory setting, ensuring that medicated feeds meet manufacturing specifications and regulatory requirements.
References
- 1. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animalhealth.ahri.gov.eg [animalhealth.ahri.gov.eg]
- 4. ijpar.com [ijpar.com]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. doaj.org [doaj.org]
Application Note: UPLC-MS/MS Protocol for Detecting Tylvalosin Tartrate Residues in Swine Tissue
Abstract
This application note provides a detailed protocol for the quantification of tylvalosin tartrate residues in various swine tissues, including muscle, liver, kidney, and fat. The methodology utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective technique for the detection of veterinary drug residues. This protocol is intended for researchers, scientists, and professionals in the field of drug development and food safety, ensuring compliance with regulatory limits. The described sample preparation procedure, chromatographic conditions, and mass spectrometric parameters are designed for robust and reliable quantification.
Introduction
Tylvalosin is a macrolide antibiotic used in veterinary medicine to treat respiratory and enteric diseases in swine and poultry[1]. The use of this antibiotic can lead to the presence of residues in edible tissues, which necessitates sensitive and accurate analytical methods to ensure food safety and adherence to maximum residue limits (MRLs). The European Union has established an MRL for tylosin A (a related compound) in porcine tissues (muscle, liver, kidney, and fat) of 100 µg/kg[2]. This protocol details a UPLC-MS/MS method for the determination of this compound in swine tissues, offering high sensitivity and specificity.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
Tylosin Tartrate-d3 (or other suitable internal standard)
-
Acetonitrile (ACN), HPLC or MS grade
-
Methanol (MeOH), HPLC or MS grade
-
Formic acid (FA), 98-100%
-
Ammonium acetate
-
Water, ultrapure (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol or mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
Sample Preparation
A generic workflow for sample preparation is outlined below. Specific modifications for different tissue types are noted.
Caption: Experimental workflow for this compound analysis in swine tissue.
-
Homogenization: Weigh 2 g (± 0.1 g) of thawed and minced swine tissue into a 50 mL centrifuge tube.
-
Fortification: Spike the sample with the internal standard working solution and allow it to stand for 15 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile with 1% formic acid.
-
Homogenize for 1 minute using a high-speed homogenizer.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Cleanup (for Liver and Fat):
-
For fatty tissues, a defatting step with n-hexane may be necessary after the initial extraction.
-
Alternatively, a solid-phase extraction (SPE) cleanup can be employed for complex matrices like the liver. Condition the SPE cartridge with methanol and water, load the supernatant, wash with water, and elute with methanol.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds to dissolve the residue.
-
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial.
UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC I-Class PLUS or equivalent. Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent. Column Temperature: 40°C Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.3 mL/min Injection Volume: 5 µL
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | 6 |
| 8.0 | 5 | 95 | 6 |
| 10.0 | 5 | 95 | 6 |
| 10.1 | 95 | 5 | 6 |
| 12.0 | 95 | 5 | 6 |
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer. Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 400°C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 50 L/hr
MS/MS Transitions (SRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Tylvalosin (Quantifier) | 916.5 | 174.1 | 40 | 25 |
| Tylvalosin (Qualifier) | 916.5 | 743.4 | 40 | 20 |
| Tylosin-d3 (IS) | 919.5 | 174.1 | 40 | 25 |
Note: MS/MS parameters should be optimized for the specific instrument used.
Data Presentation
Method Validation Summary
The following tables summarize the typical performance characteristics of this method.
Table 1: Linearity and Limits of Detection/Quantification
| Parameter | Value |
| Linearity Range | 0.5 - 200 µg/kg |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
Table 2: Recovery and Precision in Different Swine Tissues (n=6)
| Tissue | Spiking Level (µg/kg) | Mean Recovery (%) | RSDr (%) |
| Muscle | 50 | 92.5 | 5.8 |
| 100 | 95.1 | 4.2 | |
| 200 | 94.3 | 4.5 | |
| Liver | 50 | 85.7 | 8.1 |
| 100 | 88.2 | 6.5 | |
| 200 | 89.5 | 6.1 | |
| Kidney | 50 | 90.3 | 6.2 |
| 100 | 93.6 | 5.1 | |
| 200 | 92.8 | 5.5 | |
| Fat | 50 | 82.4 | 9.5 |
| 100 | 85.1 | 7.8 | |
| 200 | 86.3 | 7.2 |
RSDr: Relative Standard Deviation for repeatability.
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a logical flow from sample to result.
Caption: Logical flow of the UPLC-MS/MS analysis for this compound.
Conclusion
The described UPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound residues in swine muscle, liver, kidney, and fat. The protocol is robust, with acceptable recovery and precision across all tissue types, making it suitable for routine monitoring and regulatory compliance. The detailed experimental steps and performance data presented in this application note should enable other laboratories to successfully implement this analytical method.
References
Application Notes and Protocols for an Experimental Model of Porcine Proliferative Enteropathy to Evaluate Tylvalosin Tartrate Efficacy
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to induce Porcine Proliferative Enteropathy (PPE), caused by Lawsonia intracellularis, in an experimental setting. The described model is suitable for evaluating the efficacy of therapeutic agents, such as tylvalosin tartrate.
Introduction
Porcine Proliferative Enteropathy (PPE), commonly known as ileitis, is a widespread enteric disease in swine, leading to significant economic losses due to reduced weight gain, diarrhea, and in acute cases, mortality.[1][2][3] The causative agent is Lawsonia intracellularis, an obligate intracellular bacterium that infects the crypt enterocytes of the ileum and sometimes the colon, causing proliferation of these cells and thickening of the intestinal mucosa.[2][4][5][6][7][8] The disease manifests in chronic (porcine intestinal adenomatosis), acute (proliferative hemorrhagic enteropathy), and subclinical forms.[2][3]
This compound, a macrolide antibiotic, has demonstrated efficacy against L. intracellularis.[1][9][10][11] Macrolides function by inhibiting bacterial protein synthesis.[11][12] Due to their lipophilic nature, they can effectively penetrate host cell membranes to target the intracellular bacteria.[1] This experimental model provides a standardized method to study the pathogenesis of PPE and assess the in vivo efficacy of this compound.
Experimental Protocols
Animal Selection and Acclimation
-
Species: Domestic swine (Sus scrofa domesticus).
-
Age: 35-day-old weaned pigs are commonly used.[1]
-
Health Status: Animals must be sourced from a herd free of PPE and other major swine pathogens, including Mycoplasma hyopneumoniae, Actinobacillus pleuropneumoniae, and Brachyspira hyodysenteriae.[10]
-
Acclimation Period: A minimum of a 13-day acclimation period is recommended to allow pigs to adapt to the new environment and diet.[13] During this period, animals should be monitored daily for any signs of illness.
Inoculum Preparation and Challenge
-
Inoculum Source: A pure culture of a virulent strain of Lawsonia intracellularis is required.[14][15] Alternatively, an intestinal mucosal homogenate from pigs with confirmed clinical signs of PPE can be used.[6][16]
-
Inoculum Titration: The concentration of L. intracellularis in the inoculum should be quantified, for example, by qPCR. A typical challenge dose can be around 1.2 x 10⁸ organisms per pig.[13]
-
Challenge Procedure: Pigs are orally inoculated. This can be achieved by administering the inoculum directly into the back of the mouth using a syringe.[16] The total dose may be divided and administered over two consecutive days.[13]
Treatment Groups and Administration
-
Control Group (Challenged, Unmedicated): This group is challenged with L. intracellularis but receives a non-medicated feed or water.
-
Treatment Group (Challenged, Medicated): This group is challenged with L. intracellularis and receives feed or drinking water medicated with this compound.
-
Negative Control Group (Unchallenged, Unmedicated): This group is sham-inoculated with a placebo and receives non-medicated feed or water.
-
This compound Administration:
-
In-feed: A common dosage is 4.25 mg tylvalosin per kg bodyweight per day for 10 consecutive days.[17][18] This can be achieved by incorporating tylvalosin into the feed at a concentration of 50 ppm.[1][9][10] Treatment can commence the day before the challenge and continue for a specified period, for instance, 14 days.[1][9][10]
-
In-water: An alternative is administration via drinking water at a concentration of 50 ppm for five consecutive days.[12][19]
-
Monitoring and Data Collection
-
Clinical Signs: Pigs should be monitored daily for clinical signs of PPE, including diarrhea, anorexia, and lethargy.[2] Fecal consistency can be scored using a numerical scale (e.g., 1 = normal, 2 = semi-solid, 3 = watery).[13]
-
Performance Parameters: Body weight and feed consumption should be recorded regularly to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).[1][9]
-
Fecal Shedding: Fecal samples can be collected at various time points post-inoculation to quantify the shedding of L. intracellularis using PCR.[14]
-
Serology: Blood samples can be collected to measure the serological IgG response to L. intracellularis.[14]
Post-mortem Examination and Sample Collection
-
Necropsy: Pigs are humanely euthanized at a predetermined time point post-inoculation (e.g., 20 or 21 days).[1][9][16]
-
Gross Lesions: The intestines, particularly the terminal ileum, should be examined for gross lesions characteristic of PPE, such as mucosal thickening ("garden-hose gut").[2][20] The length of the affected intestine should be measured.[1][9]
-
Histopathology and Immunohistochemistry (IHC): Sections of the ileum should be collected for histopathological examination to confirm the presence of crypt hyperplasia and for IHC to detect L. intracellularis antigen within the lesions.[1][9][20][21]
Data Presentation
The following tables summarize the expected outcomes from a this compound efficacy study using this experimental model.
Table 1: Performance Parameters
| Parameter | Control Group (Challenged, Unmedicated) | Treatment Group (this compound) |
| Average Daily Gain ( g/day ) | Lower | Higher |
| Average Daily Feed Intake ( g/day ) | Lower | Higher |
| Feed Conversion Ratio | Higher (less efficient) | Lower (more efficient) |
Table 2: Clinical and Pathological Findings
| Parameter | Control Group (Challenged, Unmedicated) | Treatment Group (this compound) |
| Incidence of Diarrhea (%) | High | Low |
| Mean Fecal Score | Higher | Lower |
| Average Length of Intestinal Lesions (cm) | Significantly longer | Significantly shorter |
| Percentage of IHC-Positive Pigs (%) | High | Low |
| L. intracellularis Fecal Shedding (log10 organisms/gram) | High | Significantly lower |
Visualizations
Caption: Experimental workflow for inducing PPE and evaluating this compound efficacy.
Caption: Simplified mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Porcine Proliferative Enteropathy - Pork Information Gateway [porkgateway.org]
- 3. - NADIS [nadis.org.uk]
- 4. Porcine Proliferative Enteropathy [addl.purdue.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Lawsonia intracellularis: Revisiting the Disease Ecology and Control of This Fastidious Pathogen in Pigs [frontiersin.org]
- 7. Oral Vaccination Reduces the Effects of Lawsonia intracellularis Challenge on the Swine Small and Large Intestine Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Oral Vaccination Reduces the Effects of Lawsonia intracellularis Challenge on the Swine Small and Large Intestine Microbiome [frontiersin.org]
- 9. Use of tylvalosin-medicated feed to control porcine proliferative enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ec.europa.eu [ec.europa.eu]
- 12. pharmgate.com [pharmgate.com]
- 13. researchgate.net [researchgate.net]
- 14. Attenuation of virulence of Lawsonia intracellularis after in vitro passages and its effects on the experimental reproduction of porcine proliferative enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [dr.lib.iastate.edu]
- 16. A novel inactivated vaccine against Lawsonia intracellularis induces rapid induction of humoral immunity, reduction of bacterial shedding and provides robust gut barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ec.europa.eu [ec.europa.eu]
- 18. ec.europa.eu [ec.europa.eu]
- 19. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 20. Proliferative Enteritis – Swine Disease Manual [webhost-dev.cvm.iastate.edu]
- 21. Proliferative enteropathy: a global enteric disease of pigs caused by Lawsonia intracellularis | Animal Health Research Reviews | Cambridge Core [cambridge.org]
Application Notes and Protocols for Evaluating the Antiviral Effects of Tylvalosin Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylvalosin tartrate, a third-generation macrolide antibiotic, has demonstrated significant antiviral properties, particularly against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[1][2][3][4][5][6][7] These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture assays to evaluate the antiviral efficacy of this compound. The information is intended to guide researchers in the consistent and effective assessment of this compound's potential as an antiviral agent.
This compound has been shown to inhibit PRRSV proliferation in a dose-dependent manner in vitro.[3][4] It is important to note that this compound does not exhibit direct virucidal effects but rather achieves its antiviral activity through long-term action on the host cells during viral proliferation.[1][4] Studies have indicated that it can interfere with multiple stages of the PRRSV life cycle, including replication.[1][8][9] Furthermore, tylvalosin has been observed to modulate host cell signaling pathways, such as the PI3K-Akt and NF-κB pathways, and up-regulate the expression of antiviral genes.[3][5][10]
Data Presentation: Quantitative Analysis of this compound's Antiviral Activity
The following tables summarize key quantitative data from in vitro studies on the antiviral effects of this compound.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Concentration | Incubation Time | Cell Viability (%) | Reference |
| MARC-145 | CCK-8 | Up to 50 µg/mL | 36 h | ~100% | [4] |
| Primary PAMs | CCK-8 | 20 µg/mL (Tyl A) | 36 h | Significantly Reduced | [4] |
| Primary PAMs | CCK-8 | 40 µg/mL (Tyl B & C) | 36 h | Significantly Reduced | [4] |
Note: Tyl A, B, and C refer to this compound from three different producers.[4]
Table 2: Antiviral Efficacy of this compound against PRRSV
| Cell Line | PRRSV Strain | Assay | This compound Concentration (µg/mL) | Inhibition of Viral Proliferation | Reference |
| MARC-145 | RvJX-Nsp2325-HiBiT | Luciferase Assay | 1 | Inhibition observed | [4] |
| MARC-145 | RvJX-Nsp2325-HiBiT | Luciferase Assay | 40 | >90% reduction | [1][4] |
| MARC-145 | Various isolates | TCID50 | 1 | Virus yield reduction | [11] |
| PAMs | NADC30-like & NADC34-like | IFA | 15 | Significant inhibition | [5] |
PAMs: Porcine Alveolar Macrophages IFA: Immunofluorescence Assay TCID50: 50% Tissue Culture Infectious Dose
Experimental Protocols
Cell Viability Assay (Cytotoxicity)
This protocol is essential to determine the non-toxic concentration range of this compound for subsequent antiviral assays.
Materials:
-
MARC-145 cells or primary Porcine Alveolar Macrophages (PAMs)[4]
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640[4]
-
Fetal Bovine Serum (FBS)[4]
-
Penicillin and Streptomycin[4]
-
This compound soluble powder[4]
-
Cell Counting Kit-8 (CCK-8)[4]
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)[4]
Procedure:
-
Seed MARC-145 cells or PAMs in 96-well plates at an appropriate density.[4]
-
Prepare a stock solution of this compound (e.g., 2 mg/mL in sterile water) and sterilize by filtration (0.22 µm filter).[4]
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 1 to 100 µg/mL.[4]
-
Remove the growth medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a negative control group with medium only.[4]
-
Incubate the plates for 36 hours at 37°C in a 5% CO2 incubator.[4]
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Virus Yield Reduction Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of this compound.
Materials:
-
MARC-145 cells[11]
-
PRRSV stock
-
This compound
-
DMEM with 2% FBS[4]
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)[4]
Procedure:
-
Seed MARC-145 cells in 96-well plates and grow to 50-60% confluency.[11]
-
Pre-treat the cells with a non-toxic concentration of this compound (e.g., 1 µg/mL) for 4 hours.[11]
-
Infect the cells with PRRSV at a specific Multiplicity of Infection (MOI).
-
After infection (e.g., 20 hours), harvest the cell culture supernatant.[11]
-
Perform three freeze-thaw cycles to release intracellular virus particles.[11]
-
Create ten-fold serial dilutions of the harvested virus supernatant (10-1 to 10-10).[11]
-
Add the dilutions to fresh MARC-145 cells in a 96-well plate (four wells per dilution).[11]
-
Incubate for 5-7 days and observe for cytopathic effect (CPE).[11]
-
Calculate the 50% Tissue Culture Infectious Dose (TCID50) using the Reed-Muench method.[11]
-
Compare the viral titers between the tylvalosin-treated and untreated groups to determine the log reduction.
Luciferase-Based Reporter Assay
This high-throughput assay allows for the rapid assessment of viral replication using a recombinant virus expressing a luciferase reporter gene.
Materials:
-
MARC-145 cells[4]
-
Recombinant PRRSV expressing NanoLuc luciferase (e.g., RvJX-Nsp2325-HiBiT)[4]
-
This compound
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Seed MARC-145 cells in an appropriate plate format (e.g., 96-well).
-
Treat the cells with various concentrations of this compound.
-
Infect the cells with the recombinant luciferase-expressing PRRSV.
-
Incubate for a defined period (e.g., 36 hours).[4]
-
Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
A decrease in luciferase activity in treated cells compared to untreated controls indicates inhibition of viral replication.[4]
Immunofluorescence Assay (IFA)
IFA is used to visualize and quantify the percentage of infected cells.
Materials:
-
PRRSV
-
This compound
-
Primary antibody against a PRRSV protein (e.g., N protein)
-
Fluorescently labeled secondary antibody
-
Fixation and permeabilization buffers
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate.
-
Conduct the experiment with different treatment conditions (pre-treatment, co-treatment, or post-treatment with this compound).[5]
-
At a specific time post-infection (e.g., 36 hours), fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).[5]
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Incubate with the primary antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
The reduction in the number of fluorescent cells in the treated groups compared to the control indicates antiviral activity.[4]
Visualizations
Experimental Workflow for Antiviral Assays
Caption: Workflow for evaluating the antiviral effects of this compound.
Signaling Pathways Modulated by this compound
Caption: Signaling pathways affected by this compound during viral infection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Evaluating anti-viral effect of this compound on porcine reproductive and respiratory syndrome virus and analyzing the related gene regulation by transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tylvalosin, a macrolide antibiotic, inhibits the in-vitro replication of European and American porcine reproductive and respiratory syndrome virus viruses | Semantic Scholar [semanticscholar.org]
- 8. This compound inhibits the replication stage of the porcine reproductive and respiratory syndrome virus life cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. library-collections-search.westminster.ac.uk [library-collections-search.westminster.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Tylvalosin exhibits anti-inflammatory property and attenuates acute lung injury in different models possibly through suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Tylvalosin Tartrate against Brachyspira hyodysenteriae
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brachyspira hyodysenteriae, an anaerobic spirochete, is the causative agent of swine dysentery, a mucohemorrhagic diarrheal disease that leads to significant economic losses in the swine industry.[1][2][3] Tylvalosin, a macrolide antibiotic, is used for the treatment and control of this disease.[3] Determining the Minimum Inhibitory Concentration (MIC) of tylvalosin tartrate against clinical isolates of B. hyodysenteriae is crucial for monitoring antimicrobial resistance, guiding therapeutic strategies, and for the development of new antimicrobial agents.
This document provides detailed protocols for determining the MIC of this compound against B. hyodysenteriae using both the agar dilution and broth microdilution methods, in alignment with established guidelines for anaerobic bacteria.[4][5][6]
Data Presentation: MIC of Tylvalosin and Other Antimicrobials against Brachyspira hyodysenteriae
The following table summarizes the MIC ranges, MIC₅₀, and MIC₉₀ values for tylvalosin and other relevant antimicrobial agents against B. hyodysenteriae, as reported in various studies. These values are essential for interpreting susceptibility patterns and monitoring for resistance trends.
| Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Tylvalosin | ≤0.25 - 32 | 4 | 8 - 32 | [7][8][9][10] |
| Tylosin | ≤2 - >128 | >128 | >128 | [1][2][7][8] |
| Tiamulin | ≤0.06 - >8 | 0.25 - 0.5 | 1 - 8 | [1][7][8][11] |
| Valnemulin | 0.031 - >4 | - | >4 | [7][8] |
| Doxycycline | ≤0.12 - 16 | - | 2 - 8 | [1][7][8][12] |
| Lincomycin | ≤0.5 - 64 | - | 32 - >64 | [1][2][7][8] |
Note: MIC values can vary depending on the geographical origin of the isolates and the specific methodology used.
Experimental Protocols
Two primary methods for determining the MIC for the fastidious anaerobe B. hyodysenteriae are the agar dilution method and the broth microdilution method.[4][9][11]
Agar Dilution Method
The agar dilution method is considered a reference standard for anaerobic bacteria.[4][6]
a. Media and Reagents:
-
Growth Medium: Trypticase Soy Agar (TSA) or Wilkins-Chalgren Anaerobic Agar supplemented with 5% defibrinated sheep blood.[12][13]
-
Broth for Inoculum: Tryptose Soya Broth (TSB) or Brain Heart Infusion (BHI) broth.[12]
-
This compound Stock Solution: Prepare a stock solution of known concentration in a suitable solvent and sterilize by filtration.
-
Anaerobic Incubation System: Anaerobic jars or a workstation capable of maintaining an atmosphere of N₂ (80%), CO₂ (10%), and H₂ (10%).[14]
b. Protocol:
-
Preparation of Antimicrobial Plates:
-
Prepare a series of two-fold dilutions of this compound from the stock solution.
-
Add the appropriate volume of each antimicrobial dilution to molten and cooled (45-50°C) agar medium.
-
Pour the agar into sterile petri dishes and allow them to solidify. Include a control plate with no antimicrobial.
-
-
Inoculum Preparation:
-
Inoculation:
-
Using a multipoint inoculator, spot 1-2 µL of the bacterial suspension onto the surface of the agar plates, including the control plate.
-
-
Incubation:
-
Reading the MIC:
Broth Microdilution Method
The broth microdilution method is a more widely used and practical alternative for routine testing.[1][9][11]
a. Media and Reagents:
-
Broth Medium: Brain Heart Infusion (BHI) broth supplemented with 10% fetal calf serum.[16]
-
This compound Stock Solution: Prepare as described for the agar dilution method.
-
96-well Microtiter Plates: Sterile, U-bottom plates.
-
Anaerobic Incubation System: As described above.
b. Protocol:
-
Preparation of Microtiter Plates:
-
Inoculum Preparation:
-
Inoculation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
-
Incubation:
-
Cover the plates and incubate in an anaerobic environment at 37°C for 3-4 days, often with agitation (60-80 rpm).[17]
-
-
Reading the MIC:
Quality Control
For both methods, it is essential to include a quality control strain with a known MIC range for this compound, such as Brachyspira hyodysenteriae ATCC 27164 (B78).[9][16] This ensures the accuracy and reproducibility of the results.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using agar and broth dilution methods.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Swine Dysentery - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Antimicrobial susceptibility of U.S. porcine Brachyspira isolates and genetic diversity of B. hyodysenteriae by multilocus sequence typing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sat.gstsvs.ch [sat.gstsvs.ch]
- 11. Comparison of methods for antimicrobial susceptibility testing and MIC values for pleuromutilin drugs for Brachyspira hyodysenteriae isolated in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial susceptibility of western Canadian Brachyspira isolates: Development and standardization of an agar dilution susceptibility test method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility of porcine Brachyspira hyodysenteriae and Brachyspira pilosicoli isolated in Sweden between 1990 and 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sgb.leibniz-fli.de [sgb.leibniz-fli.de]
Application Notes and Protocols: Tylvalosin Tartrate as a Metaphylactic Agent for Swine Dysentery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tylvalosin tartrate for the metaphylactic control of swine dysentery, a mucohaemorrhagic diarrhoeal disease caused by the anaerobic spirochete Brachyspira hyodysenteriae. The following sections detail the efficacy, mechanism of action, and protocols for the application of this compound in a swine production setting.
Introduction
Swine dysentery is a globally significant disease that causes substantial economic losses in the swine industry due to mortality, morbidity, reduced feed efficiency, and medication costs. Metaphylaxis, the administration of antimicrobials to a group of animals in which disease is present to treat clinically sick animals and control the spread to healthy animals, is a key strategy in managing outbreaks. Tylvalosin, a macrolide antibiotic, has demonstrated efficacy against B. hyodysenteriae and is a valuable tool for the metaphylactic control of swine dysentery.
Efficacy of this compound
The efficacy of this compound in controlling swine dysentery has been evaluated in both clinical settings and through in vitro susceptibility testing.
Clinical Efficacy and Production Parameters
Table 1: Impact of a Tylvalosin-Based Swine Dysentery Elimination Program on Production Parameters [1][4][5]
| Parameter | Pre-Elimination (Year 2009) | Post-Elimination (Year 2011) | Percentage Improvement |
| Feed Conversion Ratio (FCR) | - | - | 12% Improvement |
| Mortality Rate | 3.99% | 2.49% | 37% Reduction |
| Antimicrobial Use Costs | - | - | 71.5% Reduction |
Data from a single-site farrow-to-finish herd with 200 sows and 1500 finishers.
Following the elimination program, which included treatment of sows with tylvalosin, strict hygiene, and rodent control, clinical signs of dysentery disappeared and fecal samples remained negative for B. hyodysenteriae for 14 months post-treatment[1][4].
In Vitro Susceptibility
The minimum inhibitory concentration (MIC) of this compound against B. hyodysenteriae isolates has been determined in various studies, demonstrating its potent in vitro activity.
Table 2: In Vitro Susceptibility of Brachyspira hyodysenteriae to this compound
| Geographic Region | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Europe (Single Farm Isolate) | 1 | 2 | - | - | [1][2][3] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.
Mechanism of Action
Tylvalosin, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby halting the growth of the bacteria.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols are designed to guide researchers in evaluating the metaphylactic efficacy of this compound against swine dysentery.
Metaphylactic Efficacy Field Trial Protocol
This protocol outlines a controlled field trial to assess the effectiveness of this compound in a commercial swine herd experiencing a swine dysentery outbreak.
Caption: Experimental workflow for a metaphylactic field trial.
4.1.1. Study Design
-
Objective: To evaluate the efficacy of this compound administered in feed or water for the metaphylactic control of swine dysentery.
-
Animals: Clinically healthy growing-finishing pigs from a herd with a confirmed diagnosis of swine dysentery.
-
Groups:
-
Treatment Group: Receives this compound at the recommended metaphylactic dosage (e.g., 4.25 mg/kg bodyweight per day for 10 consecutive days) in feed or water[6].
-
Control Group: Receives non-medicated feed or water.
-
-
Randomization: Pigs should be randomly allocated to treatment groups, ensuring an even distribution of weight and age.
4.1.2. Procedures
-
Diagnosis Confirmation: Confirm the presence of B. hyodysenteriae in the herd through clinical signs and laboratory diagnostics (e.g., PCR on fecal samples from affected pigs).
-
Treatment Administration: Administer the medicated or non-medicated feed/water for the prescribed duration.
-
Clinical Observations: Monitor all pigs daily for clinical signs of swine dysentery, including diarrhea (fecal consistency scoring), dehydration, and general demeanor.
-
Data Collection:
-
Record daily morbidity (number of new cases) and mortality in each group.
-
Measure body weight at the beginning and end of the study to calculate average daily gain (ADG).
-
Record feed consumption to determine the feed conversion ratio (FCR).
-
Collect fecal samples from a subset of pigs in each group at regular intervals for quantitative PCR (qPCR) to assess B. hyodysenteriae shedding.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods to compare the outcomes between the treatment and control groups.
In Vitro Susceptibility Testing Protocol (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against B. hyodysenteriae isolates.
4.2.1. Materials
-
B. hyodysenteriae isolate(s)
-
Trypticase Soy Agar (TSA) with 5% sheep blood
-
Brain Heart Infusion (BHI) broth supplemented with 10% fetal bovine serum (FBS)
-
This compound analytical standard
-
96-well microtiter plates
-
Anaerobic incubation system
4.2.2. Procedure
-
Isolate Preparation: Culture the B. hyodysenteriae isolate on TSA plates under anaerobic conditions.
-
Inoculum Preparation: Prepare a bacterial suspension in BHI broth to a standardized turbidity.
-
Drug Dilution: Prepare a serial two-fold dilution of this compound in BHI broth in the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Conclusion
This compound is an effective tool for the metaphylactic control of swine dysentery. Its efficacy is supported by clinical case studies demonstrating improved production parameters and in vitro susceptibility data. The provided protocols offer a framework for researchers and veterinarians to evaluate and implement this compound in swine herds to mitigate the impact of this economically important disease. Prudent use of antimicrobials, guided by diagnostics and veterinary oversight, is crucial for maintaining their efficacy.
References
- 1. The use of tylvalosin (Aivlosin®) in the successful elimination of swine dysentery on a farrow-to-finish herd | Vlaams Diergeneeskundig Tijdschrift [openjournals.ugent.be]
- 2. The use of tylvalosin (Aivlosin ® ) in the successful elimination of swine dysentery on a farrow-to-finish herd Succesvolle eliminatie van dysenterie met tylvalosine (Aivlosin ® ) op een gesloten varkensbedrijf | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. openjournals.ugent.be [openjournals.ugent.be]
- 5. researchgate.net [researchgate.net]
- 6. ec.europa.eu [ec.europa.eu]
Application Notes and Protocols: Investigating the Impact of Tylvalosin Tartrate on Gut Microbiota in Poultry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylvalosin tartrate, a macrolide antibiotic, is utilized in the poultry industry for the treatment and control of respiratory and enteric diseases. Its mode of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Beyond its direct antimicrobial effects against pathogens like Mycoplasma gallisepticum and Clostridium perfringens, there is growing interest in understanding its broader impact on the complex gut microbial ecosystem of poultry.[1] Alterations in the gut microbiota can have profound effects on nutrient metabolism, immune system development, and overall host health.
These application notes provide a framework for investigating the effects of this compound on the poultry gut microbiota, including detailed experimental protocols and data interpretation guidelines.
Data Presentation: Effects of Macrolide Antibiotics on Poultry Gut Microbiota
While specific quantitative data on the effects of this compound alone on the gut microbiota of healthy poultry is limited in publicly available literature, studies on related macrolides and tylvalosin in disease models or in combination with other drugs provide valuable insights. The following tables summarize expected trends and findings from relevant studies.
Table 1: Impact of Tylosin on Specific Bacterial Populations in Broiler Chickens with Necrotic Enteritis
| Bacterial Target | Treatment Group | Change in Abundance | Reference |
| Clostridium perfringens | Tylosin Phosphate (100 ppm) | Significantly Reduced | [2] |
| Mucolytic Bacteria | Tylosin Phosphate (100 ppm) | Significantly Reduced | [2] |
Table 2: General Effects of Antibiotics on Poultry Gut Microbiota Diversity
| Diversity Metric | Antibiotic Treatment (General) | Expected Impact | References |
| Alpha Diversity | |||
| Shannon Index | Therapeutic Doses | Potential Decrease | [3] |
| Chao1 (Richness) | Therapeutic Doses | Potential Decrease | [3] |
| Beta Diversity | |||
| Bray-Curtis Dissimilarity | Therapeutic Doses | Significant Shift in Community Composition | [4][5] |
Table 3: Expected Shifts in Relative Abundance of Major Phyla Following Antibiotic Administration
| Phylum | Antibiotic Treatment (General) | Expected Change in Relative Abundance | References |
| Firmicutes | Varies with antibiotic | Often Decreased | [6][7] |
| Bacteroidetes | Varies with antibiotic | Often Increased (relative to Firmicutes) | [6][7] |
| Proteobacteria | Varies with antibiotic | Can be Increased | [8][9] |
Experimental Protocols
In Vivo Study Design: Assessing the Impact of this compound on Broiler Gut Microbiota
This protocol outlines a controlled experiment to evaluate the effects of this compound on the gut microbiota of broiler chickens.
Objective: To determine the changes in the composition and diversity of the cecal microbiota in broiler chickens following oral administration of this compound.
Materials:
-
Day-old broiler chicks (e.g., Ross 308)
-
Standard broiler starter, grower, and finisher diets (antibiotic-free)
-
This compound (pharmaceutical grade)
-
Sterile water for administration
-
Individually ventilated cages or floor pens
-
Sample collection materials: sterile swabs, 2.0 mL cryovials, dry ice, -80°C freezer
Procedure:
-
Animal Acclimation:
-
House day-old chicks in a controlled environment.
-
Provide ad libitum access to antibiotic-free feed and water.
-
Allow for a 7-day acclimation period.
-
-
Experimental Groups:
-
Treatment Administration:
-
Administer the respective treatments daily at the same time.
-
-
Sample Collection:
-
At the end of the treatment period (and potentially at subsequent time points to assess recovery), euthanize a subset of birds from each group.
-
Aseptically collect cecal contents from each bird into sterile cryovials.
-
Immediately flash-freeze samples in dry ice and store at -80°C until DNA extraction.
-
16S rRNA Gene Sequencing and Analysis of Cecal Microbiota
This protocol details the molecular analysis of the collected cecal samples.
Objective: To characterize the bacterial community composition and diversity using 16S rRNA gene sequencing.
Materials:
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
-
Primers for V3-V4 hypervariable region of the 16S rRNA gene (e.g., 341F and 806R)
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Sequencing library preparation kit (e.g., Illumina Nextera XT)
-
Illumina MiSeq sequencing platform
Procedure:
-
DNA Extraction:
-
Extract total genomic DNA from 200-250 mg of cecal contents using a commercial kit according to the manufacturer's instructions.[4]
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
-
-
PCR Amplification:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.[12]
-
Perform PCR in triplicate for each sample to minimize amplification bias.
-
Pool triplicate PCR products for each sample.
-
-
Library Preparation and Sequencing:
-
Purify the pooled PCR products.
-
Prepare sequencing libraries using a commercial kit.
-
Sequence the libraries on an Illumina MiSeq platform using a 2x300 bp paired-end protocol.[4]
-
-
Bioinformatics and Statistical Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality. Trim and filter reads using software like Trimmomatic or within pipelines like QIIME2.[5]
-
ASV/OTU Picking: Process quality-filtered reads using DADA2 (for Amplicon Sequence Variants - ASVs) or QIIME2 (for Operational Taxonomic Units - OTUs).[4]
-
Taxonomic Assignment: Assign taxonomy to ASVs/OTUs using a reference database such as SILVA or Greengenes.[13]
-
Diversity Analysis:
-
Alpha Diversity: Calculate indices such as Shannon, Simpson, and Chao1 to assess within-sample diversity.[14][15][16]
-
Beta Diversity: Use metrics like Bray-Curtis or UniFrac distances to compare microbial community composition between groups. Visualize with Principal Coordinate Analysis (PCoA) plots.[14][15][16]
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., PERMANOVA for beta diversity, Kruskal-Wallis or ANOVA for alpha diversity and differential abundance) to identify significant differences between the control and treatment groups.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying the impact of this compound on poultry gut microbiota.
Host-Microbiota Interaction Signaling Pathway
The gut microbiota communicates with the host immune system through various signaling pathways. While specific pathways for tylvalosin-induced changes are not fully elucidated, a general representation of this interaction is shown below. Pathogen-Associated Molecular Patterns (PAMPs) from gut bacteria are recognized by Toll-like Receptors (TLRs) on intestinal epithelial and immune cells, triggering downstream signaling cascades that modulate inflammation and immune responses.
Caption: Generalized signaling pathway of host-microbiota immune interaction.
Conclusion
Investigating the impact of this compound on the poultry gut microbiota is essential for a comprehensive understanding of its therapeutic effects and potential secondary consequences on host health. The protocols and data presented here provide a foundation for researchers to design and execute robust studies in this area. Future research should focus on generating specific data for this compound to better understand its influence on microbial diversity and function, and to elucidate the precise host-microbiota signaling pathways involved. This knowledge will be invaluable for optimizing antibiotic use and developing strategies to maintain a healthy gut ecosystem in poultry production.
References
- 1. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of therapeutic levels of dietary antibiotics on the cecal microbiome composition of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Metagenomic analysis of gut microbiota diversity in poultry before and after antibiotic administration | Prasolova | Veterinary Science Today [veterinary.arriah.ru]
- 6. Caecal microbiota could effectively increase chicken growth performance by regulating fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Impacts of Antibiotic Exposure on the Diversity of the Gut Microbiota in Chicks [mdpi.com]
- 8. 16S rRNA gene sequencing reveals effects of photoperiod on cecal microbiota of broiler roosters [PeerJ] [peerj.com]
- 9. Alteration in the Gut Microbiota of Chickens Resistant to Eimeria tenella Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nexusacademicpublishers.com [nexusacademicpublishers.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Frontiers | 16S rRNA gene-based assessment of common broiler chicken sampling methods: Evaluating intra-flock sample size, cecal pair similarity, and cloacal swab similarity to other alimentary tract locations [frontiersin.org]
- 13. 16S rRNA-Based Analysis of Microbiota from the Cecum of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gut Microbial Diversity Analysis of Different Native Chickens and Screening of Chicken-Derived Probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ab :: Animal Bioscience [animbiosci.org]
Application Notes and Protocols for In Vivo Efficacy Assessment of Tylvalosin Tartrate in Chickens
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Tylvalosin, a third-generation macrolide antibiotic, is a derivative of tylosin.[1][2] It is recognized for its potent activity against a range of pathogens, particularly Mycoplasma species and Gram-positive bacteria like Clostridium perfringens.[3][4] Tylvalosin functions by inhibiting bacterial protein synthesis through its reversible binding to the 50S ribosomal subunit, which is a common mechanism for macrolide antibiotics.[1][3][5] In the poultry industry, tylvalosin tartrate is frequently used to control and treat key respiratory and enteric diseases that can lead to significant economic losses.[1][6] These include Chronic Respiratory Disease (CRD) caused by Mycoplasma gallisepticum and Necrotic Enteritis (NE) caused by Clostridium perfringens.[4][7][8]
The following application notes provide detailed in vivo experimental designs and protocols to rigorously assess the efficacy of this compound in broiler chickens.
Pharmacokinetic Profile of Tylvalosin in Chickens
Understanding the pharmacokinetic properties of tylvalosin is crucial for designing effective dosage regimens. Tylvalosin is rapidly absorbed after oral administration and is widely distributed in tissues, often achieving higher concentrations in target tissues like the lungs and intestinal mucosa than in plasma.[3][4]
Table 1: Summary of Key Pharmacokinetic Parameters for this compound in Broiler Chickens (Oral Administration)
| Parameter | Value | Dose (mg/kg BW) | Reference |
|---|---|---|---|
| Tmax (Time to Peak Concentration) | 1.42 - 2.37 hours | 25 | [9][10] |
| Cmax (Peak Plasma Concentration) | 120.45 - 287.12 ng/mL | 25 | [2][9] |
| t½ (Elimination Half-life) | 1.06 - 7.01 hours | 25 | [2][10] |
| Oral Bioavailability (F) | 3.04% - 11.45% | 25 |[2][9] |
Note: Values can vary based on the specific formulation, chicken age, and experimental conditions.[9]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its bacteriostatic effect by targeting the bacterial ribosome. It binds to the 50S subunit, obstructing the path of the newly synthesized peptide chain and thereby halting protein production, which is essential for bacterial growth and replication.[11]
Caption: Tylvalosin blocks the peptide exit tunnel of the 50S ribosomal subunit.
General Experimental Design Workflow
A well-structured experimental workflow is fundamental for obtaining reliable and reproducible results. The following diagram outlines the key phases of an in vivo efficacy study.
Caption: Standard workflow for an in vivo efficacy trial in chickens.
Protocol 1: Efficacy Against Mycoplasma gallisepticum (CRD)
Objective: To evaluate the therapeutic and/or prophylactic efficacy of this compound against Mycoplasma gallisepticum (MG) infection in broiler chickens.
1. Materials and Methods
-
Animals: 120 one-day-old, MG-free broiler chicks.
-
Housing: Isolated, environmentally controlled floor pens with negative pressure.
-
Challenge Strain: Virulent Mycoplasma gallisepticum Rlow strain.[12]
-
Test Article: this compound soluble powder.
-
Feed and Water: Standard broiler feed and water provided ad libitum.
2. Experimental Design
-
Acclimatization: Birds are acclimatized for 14 days.
-
Grouping: At 14 days of age, birds are weighed and randomly allocated to 4 groups (n=30 birds/group).
-
Group 1 (Negative Control): Unchallenged, untreated.
-
Group 2 (Positive Control): Challenged, untreated.
-
Group 3 (Treatment): Challenged, treated with this compound (25 mg/kg BW) for 3-5 consecutive days, starting 48 hours post-challenge.[7][13]
-
Group 4 (Prophylaxis): Treated with this compound (25 mg/kg BW) for 3 consecutive days, starting 24 hours before challenge.[14]
-
-
Challenge Procedure: At 21 days of age, birds in Groups 2, 3, and 4 are challenged with MG Rlow strain at a high dose (e.g., 7.95 x 108 CCU/bird) via fine spray administration to ensure consistent infection.[12][15]
3. Data Collection and Efficacy Parameters
-
Clinical Signs: Scored daily for 14 days post-challenge (DPC) on a scale of 0-4 (0=normal; 1=ruffled feathers; 2=clear nasal discharge; 3=turbid nasal discharge; 4=swollen sinuses/conjunctivitis).[16]
-
Performance: Body weight (BW) and feed intake are recorded weekly to calculate Body Weight Gain (BWG) and Feed Conversion Ratio (FCR).
-
Gross Pathology: At 7 and 14 DPC, a subset of birds from each group is euthanized for necropsy. Air sac lesion scores are recorded (e.g., 0=normal; 1=mild cloudiness; 2=moderate thickening with exudate; 3=severe thickening with caseous exudate).
-
Microbiology: Tracheal swabs are collected at 7 and 14 DPC to quantify MG load using quantitative real-time PCR (qPCR).[12]
-
Serology: Blood samples are collected at 14 DPC to measure MG-specific antibody levels via ELISA.[16]
4. Data Presentation
Table 2: Example Data Summary for M. gallisepticum Efficacy Study
| Parameter | Group 1 (Negative Control) | Group 2 (Positive Control) | Group 3 (Treatment) | Group 4 (Prophylaxis) |
|---|---|---|---|---|
| Mean Clinical Score (14 DPC) | 0.1 ± 0.05 | 2.8 ± 0.4 | 0.9 ± 0.2 | 0.5 ± 0.1 |
| Mean Air Sac Lesion Score (14 DPC) | 0.0 ± 0.0 | 2.5 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Final Body Weight (g) | 2250 ± 50 | 1950 ± 65 | 2180 ± 55 | 2210 ± 48 |
| FCR (Day 21-35) | 1.65 | 1.85 | 1.68 | 1.66 |
| MG DNA (log10 copies/swab) | < LOD | 5.2 ± 0.8 | 2.1 ± 0.5 | 1.5 ± 0.4 |
| Mortality (%) | 0% | 5% | 1% | 0% |
Protocol 2: Efficacy Against Clostridium perfringens (Necrotic Enteritis)
Objective: To evaluate the efficacy of this compound in the prevention and control of Necrotic Enteritis (NE) in broiler chickens using a co-infection challenge model.
1. Materials and Methods
-
Animals: 160 one-day-old broiler chicks.
-
Housing: Isolated floor pens.
-
Challenge Strains:
-
Clostridium perfringens Type G (NetB toxin-positive) strain isolated from a clinical NE case.[17]
-
Eimeria maxima (as a predisposing factor).
-
-
Test Article: this compound soluble powder.
-
Feed: High-protein (e.g., 28% crude protein) wheat-based diet to predispose birds to NE.[18]
2. Experimental Design and Challenge Workflow
The NE model requires careful timing of predisposing factors and challenges.
Caption: Workflow for the Necrotic Enteritis (NE) co-infection challenge model.
-
Grouping: Birds are allocated to 4 groups (n=40 birds/group) at day 1.
-
Group 1 (Negative Control): Unchallenged, untreated, standard diet.
-
Group 2 (Positive Control): Challenged, untreated.
-
Group 3 (Treatment): Challenged, treated with this compound (e.g., 10-25 mg/kg BW) in drinking water from day 21 to day 26.[8][19]
-
Group 4 (Positive Drug Control): Challenged, treated with Tylosin.[19]
-
-
Challenge Procedure:
-
Diet: On day 14, Groups 2, 3, and 4 are switched to the high-protein diet.
-
Eimeria Challenge: On day 18, birds in Groups 2, 3, and 4 are orally gavaged with a suspension of Eimeria maxima oocysts.
-
C. perfringens Challenge: From day 22 to 24, birds in Groups 2, 3, and 4 receive a broth culture of C. perfringens (e.g., 108 CFU/bird/day) via oral gavage or mixed in feed.[20]
-
3. Data Collection and Efficacy Parameters
-
Mortality: Recorded daily; NE-related mortality typically peaks 1-2 days after the final C. perfringens challenge.
-
Performance: BWG and FCR are calculated for the study period. Subclinical NE often manifests as poor performance.[21]
-
Intestinal Lesion Scoring: On days 25 and 26, a subset of birds is euthanized. The small intestine (jejunum and ileum) is examined and scored for necrotic lesions on a 0-4 scale (0=no lesions; 1=focal necrosis; 2=patchy necrosis; 3=extensive necrosis; 4=severe, extensive necrosis with hemorrhage).[18]
-
Microbiology: Cecal contents are collected at necropsy to enumerate C. perfringens using selective agar plates.[8][22]
4. Data Presentation
Table 3: Example Data Summary for Necrotic Enteritis Efficacy Study
| Parameter | Group 1 (Negative Control) | Group 2 (Positive Control) | Group 3 (Tylvalosin) | Group 4 (Tylosin) |
|---|---|---|---|---|
| NE-related Mortality (%) | 0% | 15% | 3% | 4% |
| Mean Intestinal Lesion Score | 0.1 ± 0.1 | 2.9 ± 0.5 | 0.8 ± 0.3 | 1.0 ± 0.4 |
| Final Body Weight (g) | 1100 ± 30 | 850 ± 45 | 1020 ± 38 | 990 ± 40 |
| FCR (Day 14-26) | 1.60 | 1.95 | 1.68 | 1.72 |
| C. perfringens (log10 CFU/g) | < 3.0 | 7.5 ± 0.6 | 4.2 ± 0.4 | 4.8 ± 0.5 |
References
- 1. Frontiers | Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration [frontiersin.org]
- 2. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. poultrydvm.com [poultrydvm.com]
- 5. jcvr.journals.ekb.eg [jcvr.journals.ekb.eg]
- 6. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 6: Macrolides: tilmicosin, tylosin and tylvalosin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Tylvalosin Aganist Mycoplasma Gallisepticum in Broilers and its Effect on Performance, Hematological and Biochemical Parameters [jcvr.journals.ekb.eg]
- 8. dspace.ceu.es [dspace.ceu.es]
- 9. Pharmacokinetic Comparison of this compound Nanocrystal Suspension and Soluble Powder in Broiler Chickens After Oral and Intravenous Administration [mdpi.com]
- 10. ijmpronline.com [ijmpronline.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. Development and Evaluation of Mycoplasma gallisepticum Challenge Model in Layer Pullets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dosage and administration - Aivlosin 625 mg/g Granules for Use in Drinking Water for Chickens and Turkeys [noahcompendium.co.uk]
- 14. This compound (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | A comprehensive review of experimental models and induction protocols for avian necrotic enteritis over the past 2 decades [frontiersin.org]
- 18. The successful experimental induction of necrotic enteritis in chickens by Clostridium perfringens: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy of low-dose tylvalosin for the control of clostridiosis in broilers and its effect on productive parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. avensonline.org [avensonline.org]
- 21. academic.oup.com [academic.oup.com]
- 22. thepoultrysite.com [thepoultrysite.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tylvalosin Tartrate Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of tylvalosin tartrate in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a macrolide antibiotic used in veterinary medicine to treat respiratory and enteric bacterial infections. In a research context, it is often used for in vitro and in vivo studies on bacterial pathogens, particularly those affecting swine and poultry.[1][2][3] Beyond its antimicrobial properties, this compound has demonstrated anti-inflammatory and immunomodulatory effects, making it a subject of interest in studies related to inflammation and immune responses.[4][5]
Q2: What are the general solubility characteristics of this compound?
This compound is a white or pale white powder.[3][6] Its solubility is dependent on the solvent and the pH of the solution. It is generally described as soluble in water and easily soluble in methanol. It is also soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4][6][7] However, its solubility in aqueous solutions can be influenced by pH, with an optimal range for stability and solubility suggested to be between pH 5 and 7.[8]
Q3: I've seen conflicting information about the aqueous solubility of this compound. Can you clarify?
There are indeed some discrepancies in the reported aqueous solubility of this compound. While some sources describe it as "soluble" in water, others state it is only "slightly soluble" in phosphate-buffered saline (PBS) at pH 7.2.[4] One data source from the University of Hertfordshire indicates a very high water solubility of 948,000 mg/L (948 mg/mL) at 20°C and pH 7. It is important to note that the solubility can be significantly affected by factors such as the purity of the compound, temperature, and the presence of other solutes. Given this variability, it is recommended to experimentally determine the solubility for your specific application and buffer system.
Q4: How should I prepare a stock solution of this compound?
The recommended method for preparing a stock solution is to first dissolve the this compound powder in a suitable organic solvent, such as DMSO, ethanol, or DMF, at a concentration of approximately 30 mg/mL.[4][7] For cell culture experiments, it is crucial to ensure that the final concentration of the organic solvent in the medium is not toxic to the cells. After dissolution in the organic solvent, further dilutions can be made in your aqueous experimental buffer or cell culture medium. For applications where organic solvents are not suitable, direct dissolution in an acidic buffer (pH 3.0-5.0) may be attempted, though solubility might be lower.[6]
Q5: What is the recommended storage condition for this compound stock solutions?
Stock solutions of this compound prepared in organic solvents like DMSO should be stored at low temperatures to maintain stability. Recommendations vary, with some sources suggesting storage at -20°C for up to one month or at -80°C for up to six months.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5] Aqueous solutions of this compound are less stable and it is recommended to prepare them fresh daily.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving this compound powder in aqueous buffer. | - The pH of the buffer is not optimal for solubility.- The concentration is too high for the chosen aqueous buffer. | - Adjust the pH of the aqueous buffer to be slightly acidic (pH 5-7).- First, dissolve the powder in a small amount of a compatible organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final organic solvent concentration is compatible with your experiment. |
| Precipitation occurs when diluting the organic stock solution into an aqueous buffer. | - The solubility limit in the final aqueous solution has been exceeded.- The temperature of the aqueous buffer is too low. | - Increase the volume of the aqueous buffer to lower the final concentration of this compound.- Gently warm the aqueous buffer before adding the stock solution.- Perform a pilot test with smaller volumes to determine the solubility limit in your specific buffer. |
| The prepared aqueous solution appears cloudy. | - Incomplete dissolution of the powder.- The use of water that is not deionized or distilled, leading to interactions with minerals. | - Gently warm the solution and continue to mix. Sonication may also aid in dissolution.- Ensure you are using high-purity water for your solutions. |
| Loss of activity of the stock solution over time. | - Improper storage temperature.- Repeated freeze-thaw cycles.- Degradation due to exposure to air (oxidation) or light.- Interaction with the storage container. | - Store stock solutions at -20°C or -80°C in airtight, light-protected vials.- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.- One manufacturer recommends purging the stock solution with an inert gas like nitrogen or argon before sealing to displace oxygen.[4]- Avoid using containers made of galvanized metal, as it can adversely affect the stability of tylvalosin in water.[1][2][9] |
| Inconsistent experimental results. | - Inaccurate concentration of the stock solution.- Degradation of the compound. | - Verify the concentration of your stock solution using a spectrophotometer (UV/Vis λmax: 290 nm).[4]- Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature | pH | Solubility | Source(s) |
| Water | 20°C | 7 | 948,000 mg/L | University of Hertfordshire |
| PBS | Room Temp. | 7.2 | Slightly Soluble | [4][7] |
| Methanol | 20°C | N/A | 387,000 mg/L | University of Hertfordshire |
| Ethanol | Room Temp. | N/A | ~30 mg/mL | [4][7] |
| DMSO | Room Temp. | N/A | ~30 mg/mL | [4][7] |
| Dimethylformamide (DMF) | Room Temp. | N/A | ~30 mg/mL | [7] |
| Acetone | Not Specified | N/A | Soluble | [3][6] |
| Chloroform | Not Specified | N/A | Soluble | [3][6] |
| Ethyl Acetate | Not Specified | N/A | Slightly Soluble | [3][6] |
| Ether | Not Specified | N/A | Slightly Soluble | [3][6] |
| Hexane | Not Specified | N/A | Almost Insoluble | [3][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tube (e.g., 15 mL)
-
Vortex mixer
-
Sterile, single-use aliquots (e.g., 1.5 mL microcentrifuge tubes)
Procedure:
-
Weigh out 10 mg of this compound powder and transfer it to the 15 mL conical tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Protocol 2: General Procedure for Preparing a Working Solution in Aqueous Buffer
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes for dilution
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the stock solution needed to achieve this final concentration in your desired final volume of aqueous buffer.
-
Important: To avoid precipitation, add the stock solution to the aqueous buffer while gently vortexing or mixing. Do not add the aqueous buffer to the concentrated stock solution.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is at a level that is non-toxic to your cells or does not interfere with your assay.
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions.[4]
Mandatory Visualizations
Caption: Troubleshooting workflow for common solubility issues with this compound.
Caption: Simplified diagram of this compound's inhibition of the NF-κB signaling pathway.
References
- 1. pharmgate.com [pharmgate.com]
- 2. DailyMed - AIVLOSIN- this compound granule, for solution [dailymed.nlm.nih.gov]
- 3. sdhopebiotech.com [sdhopebiotech.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. Tylvalosin (tartrate) | CAS 63428-13-7 | Cayman Chemical | Biomol.com [biomol.com]
- 8. hchengbio.com [hchengbio.com]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Technical Support Center: Enhancing Tylvalosin Tartrate Bioavailability in Poultry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of tylvalosin tartrate in poultry.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound in broiler chickens, and what factors contribute to its variability?
A1: The absolute oral bioavailability of this compound in broiler chickens is generally low and can be quite variable. Studies have reported bioavailability values ranging from as low as 3.04% to a modest 15.73%.[1] This variability can be attributed to several factors including:
-
Formulation: Different formulations, such as soluble powders versus nanocrystal suspensions, can significantly impact absorption rates and peak plasma concentrations.
-
Dosage: The administered dose can influence the resulting bioavailability, with some studies showing no dose proportionality.[1]
-
Age and Breed of Poultry: Physiological differences between breeds and age groups of chickens can affect drug metabolism and absorption.
-
Feeding Conditions: The presence or absence of feed and the composition of the diet can alter the gastrointestinal environment and impact drug dissolution and absorption.
-
Health Status of the Bird: Infections, such as with Mycoplasma gallisepticum, can potentially alter the pharmacokinetics of tylvalosin.[2]
Q2: How can the formulation of this compound be optimized to improve its oral bioavailability?
A2: Nanotechnology presents a promising approach to enhancing the oral bioavailability of this compound. A study comparing a nanocrystal suspension to a conventional soluble powder demonstrated that the nanocrystal formulation resulted in:
-
Faster Absorption: A significantly shorter time to reach maximum plasma concentration (Tmax) (0.71 h vs. 1.42 h).
-
Higher Peak Plasma Levels: A markedly higher maximum plasma concentration (Cmax) (255.52 ng/mL vs. 120.45 ng/mL).
-
Modestly Increased Bioavailability: A modest, though not statistically significant, increase in absolute bioavailability (15.73% vs. 11.45%).
The improved performance of the nanocrystal suspension is attributed to the smaller particle size, which leads to faster and more complete dissolution in the gastrointestinal tract.
Q3: Are there any known drug interactions that can affect the bioavailability of this compound in poultry?
A3: Yes, co-administration of other compounds can influence the pharmacokinetics of this compound. For instance:
-
Vitamin E: Concurrent administration of Vitamin E with tylvalosin has been shown to increase the maximum serum concentration (Cmax) of tylvalosin after both single and repeated oral dosing.[3][4]
-
Amprolium and Toltrazuril: Co-administration of these anticoccidial drugs with tylvalosin in Mycoplasma gallisepticum-infected broiler chickens resulted in a significant decrease in the Cmax of tylvalosin.[5]
Researchers should be aware of these potential interactions when designing experiments and interpreting results.
Troubleshooting Guides
Problem: High variability in pharmacokinetic data between individual birds in the same experimental group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing Technique | Ensure precise and consistent oral gavage or in-feed administration for all birds. Verify the homogeneity of medicated feed if used. |
| Individual Physiological Differences | Increase the sample size (number of birds per group) to improve statistical power and account for individual variation. |
| Underlying Health Issues | Ensure all experimental birds are healthy and free from subclinical infections that could affect drug absorption and metabolism.[2] |
| Variations in Feed and Water Intake | To simulate practical conditions, provide feed and water ad libitum, but monitor and record intake to identify any outliers that may correlate with pharmacokinetic variability. |
Problem: Lower than expected plasma concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Poor Dissolution of the Formulation | Consider using a more advanced formulation, such as a nanocrystal suspension, to improve dissolution and absorption. |
| Drug Instability | Prepare fresh solutions of this compound for administration. If using medicated drinking water, it should be replaced every 24 hours.[6] For medicated feed, ensure proper mixing and storage to prevent degradation. |
| Analytical Method Issues | Validate the analytical method (e.g., UPLC-MS/MS) for accuracy, precision, and sensitivity in poultry plasma. Include quality control samples at multiple concentrations in each analytical run. |
| Potential Drug Interactions | Review all concurrently administered substances for known interactions with macrolide antibiotics.[4][5] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Formulations in Broiler Chickens (25 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | Absolute Bioavailability (F) (%) |
| Soluble Powder | 120.45 ± 45.82 | 1.42 ± 0.18 | 11.45 ± 4.66 |
| Nanocrystal Suspension | 255.52 ± 111.88 | 0.71 ± 0.09 | 15.73 ± 4.29 |
| Data from a comparative pharmacokinetic study. |
Table 2: Effect of Co-administered Compounds on Tylvalosin Cmax in Broiler Chickens (25 mg/kg Oral Dose)
| Co-administered Compound | Tylvalosin Cmax (µg/mL) - Single Dose | Tylvalosin Cmax (µg/mL) - Repeated Dose |
| Tylvalosin Alone | 2.11 | 4.1 |
| Tylvalosin + Vitamin E | 3.27 | 5.67 |
| Data from a study on the effect of Vitamin E on tylvalosin pharmacokinetics.[3][4] |
Experimental Protocols
Protocol 1: Evaluation of Oral Bioavailability of a Novel this compound Formulation
This protocol outlines the key steps for a pharmacokinetic study to determine the oral bioavailability of a new this compound formulation compared to a reference formulation and intravenous administration.
References
- 1. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmpronline.com [ijmpronline.com]
- 3. scialert.net [scialert.net]
- 4. docsdrive.com [docsdrive.com]
- 5. Effect Of Amprolium and Toltrazuril On disposition kinetics Of Tylvalosin In Infected Broiler Chickens With Mycoplasma Gallisepticum [ejah.journals.ekb.eg]
- 6. ec.europa.eu [ec.europa.eu]
Addressing analytical challenges in measuring tylvalosin tartrate in complex biological matrices
Welcome to the technical support center for the analysis of tylvalosin tartrate in complex biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most significant analytical challenges when measuring this compound in biological matrices?
A1: The primary challenges include:
-
Matrix Effects: Complex biological matrices like plasma, tissue, and milk can interfere with the ionization of this compound in LC-MS/MS analysis, leading to ion suppression or enhancement and affecting accuracy.[1][2]
-
Sample Preparation: Efficient extraction of this compound from the matrix while minimizing co-extraction of interfering substances is critical. Common methods include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][3]
-
Analyte Stability: this compound can degrade under certain storage and handling conditions. It is crucial to evaluate its stability during sample collection, storage, and processing.[1][4]
-
Method Sensitivity: Achieving a low limit of quantification (LOQ) is often necessary for pharmacokinetic studies, requiring highly sensitive analytical instrumentation like LC-MS/MS.[1][3]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis?
A2: To mitigate matrix effects, consider the following strategies:
-
Effective Sample Cleanup: Employ more rigorous sample preparation techniques like SPE to remove a larger portion of the matrix components.[1][3]
-
Chromatographic Separation: Optimize the HPLC/UPLC method to ensure this compound is chromatographically resolved from co-eluting matrix components.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix-induced signal changes.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects as it co-elutes and experiences similar ionization effects as the analyte.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: Based on stability studies, it is recommended to store plasma samples at -40°C for long-term storage (up to 30 days or more).[1][4] Short-term stability has been demonstrated at 4°C and room temperature for up to 24 hours.[1] this compound has also been shown to be stable through multiple freeze-thaw cycles (e.g., five cycles at -40°C).[1][4] Always validate stability for your specific matrix and storage conditions as per FDA guidelines.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and pH. Consider a different extraction technique (e.g., switch from LLE to SPE). |
| Degradation of this compound during sample processing. | Ensure samples are processed on ice and minimize exposure to light and high temperatures. Evaluate the stability of the analyte under your specific extraction conditions. | |
| Poor Peak Shape in Chromatogram | Incompatibility between the injection solvent and the mobile phase. | The final extract should be reconstituted in a solvent similar in composition and strength to the initial mobile phase. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column. | |
| High Signal Variability (Poor Precision) | Inconsistent sample preparation. | Ensure precise and consistent execution of all sample preparation steps, including pipetting and vortexing. |
| Matrix effects causing random ion suppression/enhancement. | Improve sample cleanup, use a stable isotope-labeled internal standard, or employ matrix-matched calibrants.[2] | |
| Inability to Reach Required Limit of Quantification (LOQ) | Insufficient sensitivity of the analytical method. | Switch from HPLC-UV to a more sensitive technique like LC-MS/MS.[1][3] |
| Suboptimal MS/MS parameters. | Optimize the precursor and product ion selection, collision energy, and other MS parameters for this compound. | |
| Significant analyte loss during sample preparation. | Re-evaluate the extraction procedure to maximize recovery. |
Quantitative Data Summary
Table 1: Method Performance of an HPLC-UV Method for this compound in Pig Plasma [1][3]
| Parameter | Value |
| Linearity Range | 0.1 - 5.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.9998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery | 89.66 - 96.92% |
| Precision (CV%) | < 13.0% |
| Accuracy (Bias%) | ≤ 11.0% |
Table 2: Stability of this compound in Pig Plasma Quality Control (QC) Samples [1]
| Condition | Low QC (0.5 µg/mL) Degradation/Bias % (CV%) | High QC (2.0 µg/mL) Degradation/Bias % (CV%) |
| Short-term: 4°C (24h) | Bias ≤ 11.0% (CV < 5.9%) | Bias ≤ 11.0% (CV < 5.9%) |
| Short-term: Room Temp (24h) | Bias ≤ 11.0% (CV < 5.9%) | Bias ≤ 11.0% (CV < 5.9%) |
| Freeze-Thaw (5 cycles at -40°C) | -3.31% (10.79%) | -10.76% (3.87%) |
| Long-term: -40°C (15 days) | -8.73% (6.26%) | -8.51% (0.94%) |
| Long-term: -40°C (30 days) | -2.58% (6.61%) | -9.77% (2.83%) |
Experimental Protocols
Detailed Methodology for HPLC-UV Analysis of this compound in Pig Plasma[1][3]
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare a 100 µg/mL stock solution of this compound and a 25 µg/mL stock solution of the internal standard (enrofloxacin) in DMSO and phosphate buffer (0.2 M, pH 7.4).
-
Working Solutions: Prepare working solutions of this compound at concentrations of 2.5, 5, 10, 25, and 50 µg/mL by diluting the stock solution with phosphate buffer.
-
Calibration Standards and QCs: Spike blank pig plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and quality control samples.
2. Sample Extraction (Protein Precipitation):
-
To 500 µL of plasma sample (or standard/QC), add 20 µL of the internal standard solution (25 µg/mL).
-
Vortex for 1 minute.
-
Add 400 µL of 0.1% formic acid in acetonitrile.
-
Vortex for 1 minute, followed by sonication for 5 minutes at room temperature.
-
Centrifuge at 15,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 75 µL of water and transfer to an HPLC vial.
3. Chromatographic Conditions:
-
HPLC System: Agilent HPLC-DAD system or equivalent.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of 0.3% formic acid in water and acetonitrile (78:22, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection Wavelength: 254 nm.
-
Run Time: 15 minutes.
Visualizations
Caption: Workflow for this compound Analysis in Plasma.
Caption: Troubleshooting Logic for this compound Analysis.
References
- 1. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical quality assurance in veterinary drug residue analysis methods: matrix effects determination and monitoring for sulfonamides analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Refinement of dosage regimens for tylvalosin tartrate in different swine production stages
Welcome to the technical support center for the research and development of tylvalosin tartrate in swine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support researchers, scientists, and drug development professionals in their studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during the experimental use of this compound in swine.
Q1: We are observing inconsistent efficacy in our study group. What are the potential causes?
A1: Inconsistent efficacy can stem from several factors:
-
Water System Compatibility: Do not use galvanized metal for mixing or administering tylvalosin-medicated water. Galvanized surfaces can adversely affect the stability of tylvalosin, potentially reducing the product's effectiveness.[1] Ensure all components of the water delivery system (tanks, pipes, nipples) are made of plastic, stainless steel, or other non-reactive materials.
-
Feed Mixing Homogeneity: Uneven distribution of the drug in the feed can lead to underdosing in some animals and overdosing in others. It is recommended to first mix the tylvalosin premix with a smaller portion of the feed before incorporating it into the final batch to ensure homogeneity.[2]
-
Water/Feed Intake: Severely ill pigs may have reduced water and feed intake, leading to suboptimal drug consumption. In such cases, parenteral treatment with a suitable injectable product should be considered for acutely ill animals.[3][4]
-
Antimicrobial Resistance: Pre-existing resistance to macrolides in the target pathogens can reduce efficacy. It is sound clinical practice to base treatment on susceptibility testing of bacteria isolated from the animals before initiating the experiment.[3]
-
Concurrent Drug Administration: Avoid the concurrent use of tylvalosin in medicated feed and another macrolide in drinking water or by any other route, to ensure both food safety and responsible use.[5]
Q2: What is the recommended dosage for different diseases and production stages?
A2: Dosages vary depending on the disease, administration route, and production stage. Always refer to the specific product label for approved dosages. The table below summarizes common experimental and approved dosage regimens.
Q3: Can this compound be used in breeding sows?
A3: Yes, recent studies and approvals have provided for the use of this compound in female swine intended for breeding, including replacement gilts, and gestating and lactating sows.[6] One study demonstrated no adverse effects in sows or their offspring when administered continuously from before insemination to weaning at an average dose of 4.6 mg/kg body weight per day.[4] However, it is always recommended to use it in accordance with a benefit-risk assessment by the responsible veterinarian.[3][7]
Q4: We are having trouble dissolving the water-soluble granules. What is the correct procedure?
A4: For direct mixing into a water system, sprinkle the granules onto the surface of the water and mix slowly and thoroughly for at least 3 minutes.[1] If preparing a concentrated stock solution, sprinkle the contents onto the water surface and mix thoroughly for at least 10 minutes.[1] Use the stock solution for dilution into the main water system as soon as it is prepared and prepare fresh medicated drinking water daily.[1]
Q5: What is the known mechanism of action for tylvalosin?
A5: Tylvalosin is a macrolide antibiotic. Its primary antibacterial mechanism involves reversibly binding to the 50S ribosomal subunit of susceptible bacteria, which inhibits bacterial protein synthesis.[4] Additionally, tylvalosin has demonstrated immunomodulatory and anti-inflammatory properties, which may contribute to its overall therapeutic effect.[4][8][9] It has been shown to suppress the NF-κB signaling pathway by attenuating IκBα phosphorylation and degradation, which blocks the translocation of the p65 subunit to the nucleus.[8][10]
Data Presentation: Dosage and Efficacy
The following tables summarize key quantitative data regarding this compound dosage regimens and its in vitro activity against key swine pathogens.
Table 1: Recommended Dosage Regimens for this compound in Swine
| Indication | Production Stage | Administration Route | Dosage of Tylvalosin | Duration of Treatment |
| Swine Enzootic Pneumonia (M. hyopneumoniae) | Growing-Finishing | In-Feed | 2.125 mg/kg bodyweight/day | 7 consecutive days |
| Swine Enzootic Pneumonia (M. hyopneumoniae) | Growing-Finishing | Drinking Water | 10 mg/kg bodyweight/day | 5 consecutive days |
| Porcine Proliferative Enteropathy (Ileitis) (L. intracellularis) | Nursery, Growing-Finishing | In-Feed | 4.25 mg/kg bodyweight/day | 10 consecutive days |
| Porcine Proliferative Enteropathy (Ileitis) (L. intracellularis) | Nursery, Growing-Finishing | Drinking Water | 5 mg/kg bodyweight/day | 5 consecutive days |
| Swine Dysentery (B. hyodysenteriae) | Growing-Finishing | In-Feed | 4.25 mg/kg bodyweight/day | 10 consecutive days |
| Swine Respiratory Disease (SRD) Complex | Growing-Finishing | Drinking Water | 50 ppm in water (provides ~5 mg/kg/day) | 5 consecutive days |
| Reproductive Performance Support in Sows | Breeding, Gestation, Lactation | Drinking Water | 5 mg/kg bodyweight/day (in a PRRSV challenge model) | 3 days prior to challenge until end of gestation |
Note: Dosages are sourced from multiple references and product labels.[2][3][4][7][11][12][13][14] Researchers must consult specific product guidelines for their experiments.
Table 2: In Vitro Susceptibility (MIC) of Swine Pathogens to Tylvalosin
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Mycoplasma hyopneumoniae | 0.03 | 0.06 | 0.016 - 0.06 |
| Mycoplasma hyorhinis | 0.016 | 0.125 | Not specified |
| Mycoplasma hyosynoviae | 0.016 | 0.06 | Not specified |
| Lawsonia intracellularis | Not specified | Not specified | 0.5 - 1.0 (InMIC) |
| Brachyspira hyodysenteriae | Not specified | >16 (Proposed breakpoint for resistance) | Not specified |
MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from studies on European and Korean isolates.[2][15][16][17]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
1. Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Objective: To determine the in vitro susceptibility of a bacterial isolate to tylvalosin.
-
Materials:
-
This compound analytical standard
-
Appropriate broth medium for the target organism (e.g., Friis medium for Mycoplasma spp.)
-
96-well microtiter plates
-
Bacterial isolate cultured to the appropriate growth phase
-
Incubator with appropriate atmospheric conditions
-
Microplate reader or visual indicator of growth
-
-
Methodology:
-
Prepare Tylvalosin Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the tylvalosin stock solution in the broth medium directly in the 96-well plates to achieve the desired final concentration range.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism according to established guidelines (e.g., CLSI). The final concentration should be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted tylvalosin. Include positive control wells (broth + inoculum, no drug) and negative control wells (broth only).
-
Incubation: Incubate the plates under the appropriate conditions (temperature, CO₂, humidity) for the required duration (e.g., 24-72 hours, depending on the organism).
-
Reading Results: Determine the MIC as the lowest concentration of tylvalosin that completely inhibits visible growth of the organism. This can be assessed visually or with a microplate reader. The MIC₅₀ and MIC₉₀ are calculated as the concentrations at which 50% and 90% of the tested isolates are inhibited.[18]
-
2. Protocol: Pharmacokinetic (PK) Study in Swine
-
Objective: To determine the absorption, distribution, metabolism, and excretion of tylvalosin in pigs following oral administration.
-
Materials:
-
This compound formulation (e.g., water-soluble granules)
-
Clinically healthy pigs of the target production stage, acclimated to the study environment
-
Oral gavage equipment
-
Heparinized blood collection tubes
-
Centrifuge
-
Ultra-High Performance Liquid Chromatography (UHPLC) system with UV or Mass Spectrometry (MS/MS) detection
-
Analytical standards for tylvalosin and an internal standard (e.g., enrofloxacin)
-
-
Methodology:
-
Animal Dosing: Following an appropriate fasting period, administer a single bolus dose of this compound dissolved in water via oral gavage. A common experimental dose is 5 mg/kg body weight.[19]
-
Blood Sampling: Collect blood samples from the jugular or other appropriate vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-administration).[19]
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 600 x g for 10 minutes) to separate the plasma.[19] Store the plasma samples at -40°C or below until analysis.[19]
-
Sample Extraction: Perform a protein precipitation and liquid-liquid extraction. For example, add acetonitrile with 0.1% formic acid to the plasma sample, vortex, sonicate, and centrifuge. The supernatant is then transferred and evaporated to dryness.[19]
-
Chromatographic Analysis: Reconstitute the dried extract in the mobile phase and inject it into the UHPLC system. Use a validated method for quantification. For example, a C18 column with a mobile phase of 0.3% formic acid in water and acetonitrile (78:22) can be used, with UV detection at 254 nm.[19]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).
-
Visualizations: Pathways and Workflows
Mechanism of Action: Antibacterial Effect
Tylvalosin acts by inhibiting protein synthesis in susceptible bacteria. This diagram illustrates the logical flow of this primary mechanism.
Mechanism of Action: Anti-inflammatory NF-κB Pathway
Tylvalosin has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. This is crucial in mitigating lung injury associated with respiratory infections.[8]
Experimental Workflow: Clinical Efficacy Trial
This diagram outlines a typical workflow for a randomized, controlled clinical trial to assess the efficacy of this compound for treating a disease like Swine Respiratory Disease (SRD).
References
- 1. pharmgate.com [pharmgate.com]
- 2. medicines.health.europa.eu [medicines.health.europa.eu]
- 3. ec.europa.eu [ec.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. pharmgate.com [pharmgate.com]
- 6. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Tylvalosin exhibits anti-inflammatory property and attenuates acute lung injury in different models possibly through suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Subtherapeutic Tylvalosin Against Mycoplasma hyopneumoniae: Implications For Respiratory Microbiome Dysbiosis and Swine Lung Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of a water-soluble formulation of tylvalosin on disease caused by porcine reproductive and respiratory syndrome virus alone in sows or in combination with Mycoplasma hyopneumoniae in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ec.europa.eu [ec.europa.eu]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. "Recent antimicrobial susceptibility of Lawsonia intracellularis field " by Byoung-Joo Seo, Sung-Hyun Moon et al. [digital.car.chula.ac.th]
- 16. Antimicrobial susceptibility profiles of porcine mycoplasmas isolated from samples collected in southern Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessing antibiotic resistance in Mycoplasma species | Agriinsight Publications | Insight for the Agricultural Industry [agriinsightpublications.com]
- 19. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential matrix effects in LC-MS/MS analysis of tylvalosin tartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential matrix effects during the LC-MS/MS analysis of tylvalosin tartrate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of the target analyte, this compound, by co-eluting endogenous or exogenous compounds in the sample matrix.[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantification.[2][3] In electrospray ionization (ESI), which is commonly used for macrolide analysis, matrix effects are a significant concern.[4]
Q2: What are the common sources of matrix effects in biological samples?
A2: The primary sources of matrix effects in biological matrices like plasma, tissue, and feed are phospholipids, salts, endogenous metabolites, and formulation excipients.[2][3] These components can co-elute with this compound and interfere with its ionization in the MS source.
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: The most common method is the post-extraction spike method.[2] This involves comparing the peak response of this compound in a neat solution to its response when spiked into a blank, extracted sample matrix. A significant difference in response indicates the presence of matrix effects.[1][2] A qualitative assessment can be performed using the post-column infusion technique to identify regions in the chromatogram susceptible to ion suppression or enhancement.[3]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An appropriate internal standard is crucial for compensating for matrix effects. Ideally, a stable isotope-labeled (SIL) version of this compound should be used, as it co-elutes and experiences similar matrix effects as the analyte, thus providing the most accurate correction.[2] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and retention time can be used.[4]
Q5: Can chromatographic conditions be optimized to reduce matrix effects?
A5: Yes. Optimizing chromatographic separation can help separate this compound from interfering matrix components. Strategies include using a narrower column internal diameter to reduce the volume of matrix introduced, employing a gradient elution with a steep organic phase ramp to elute interferences before or after the analyte, and utilizing techniques like ultra-high-performance liquid chromatography (UHPLC) for better resolution.[2]
Troubleshooting Guides
Guide 1: Significant Ion Suppression Observed
Symptoms:
-
Low analyte response or complete signal loss.[5]
-
Poor assay sensitivity and high limit of quantification (LOQ).
-
Inconsistent and irreproducible results between samples.
Possible Causes:
-
Co-elution of phospholipids or other endogenous components.
-
High salt concentration in the final extract.
-
Suboptimal sample preparation leading to insufficient matrix cleanup.
Recommended Solutions:
-
Improve Sample Preparation:
-
Switch from a simple protein precipitation method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner extract.[3]
-
For SPE, consider using a mixed-mode cation exchange sorbent which can provide better selectivity for basic compounds like this compound.[3]
-
For LLE, optimize the extraction solvent and pH to selectively extract this compound while leaving interfering components in the aqueous phase.[3]
-
-
Optimize Chromatography:
-
Modify the gradient elution profile to better separate this compound from the region of ion suppression.
-
Consider using a smaller particle size column (e.g., sub-2 µm) for improved peak resolution and separation from matrix components.[6]
-
-
Sample Dilution:
-
Dilute the sample with the mobile phase. This can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[2] However, ensure the diluted analyte concentration is still well above the instrument's limit of detection.
-
Guide 2: Poor Reproducibility and Precision
Symptoms:
-
High coefficient of variation (%CV) for quality control (QC) samples.
-
Inconsistent peak areas for replicate injections of the same sample.
-
Poor linearity of the calibration curve.
Possible Causes:
-
Inconsistent sample preparation.
-
Variable matrix effects between different sample lots.
-
Instability of the analyte in the final extract.
Recommended Solutions:
-
Standardize Sample Preparation:
-
Ensure consistent and precise execution of the sample preparation protocol for all samples, calibrators, and QCs.
-
Use an automated liquid handler for repetitive liquid transfer steps to minimize human error.
-
-
Use a Suitable Internal Standard:
-
Employ a stable isotope-labeled internal standard for this compound if available. This is the most effective way to compensate for variations in matrix effects and sample processing.[2]
-
If a SIL-IS is not available, select a structural analog that closely mimics the chromatographic and mass spectrometric behavior of this compound.
-
-
Matrix-Matched Calibration Standards:
-
Prepare calibration standards and QCs in a blank matrix that is representative of the study samples.[2] This helps to normalize the matrix effects between the calibrators and the unknown samples.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Tylvalosin Analysis
| Sample Preparation Technique | Matrix | Analyte | Recovery (%) | RSD (%) | Key Advantages | Key Disadvantages | Reference(s) |
| Protein Precipitation (PPT) | Turkey Plasma | Tylvalosin | 87.2 | 4.28 - 5.42 | Simple, fast, and inexpensive. | Less effective at removing phospholipids, leading to higher matrix effects. | [7] |
| Liquid-Liquid Extraction (LLE) | Pig Plasma | Tylvalosin | 89.66 - 96.92 | < 7.75 | Good removal of salts and some polar interferences. | Can be labor-intensive and may have lower recovery for some analytes. | [8] |
| Solid-Phase Extraction (SPE) | Animal Feed | Tylosin | 84.7 | < 6.6 | Provides the cleanest extracts, significantly reducing matrix effects. | More time-consuming and expensive; requires method development. | [9] |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound in Plasma
This protocol is adapted from a method for tylvalosin in turkey plasma.[7]
-
Sample Preparation:
-
To 500 µL of plasma, add an appropriate volume of internal standard solution (e.g., roxithromycin at 1 µg/mL).[7]
-
Add 400 µL of acetonitrile containing 0.1% formic acid.[7]
-
Vortex for 10 seconds.[7]
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 35°C.[7]
-
Reconstitute the residue in an appropriate volume of mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Plasma
This protocol is based on a method for tylvalosin in pig plasma.[8]
-
Sample Preparation:
-
To 500 µL of plasma, add 20 µL of internal standard solution.[8]
-
Add 400 µL of a mixture of 0.1% formic acid in acetonitrile.[8]
-
Vortex for 1 minute.[8]
-
Sonicate for 5 minutes in an ultrasonic bath at room temperature.[8]
-
Centrifuge at 15,000 x g for 10 minutes.[8]
-
Transfer the upper organic phase to a clean tube.
-
Evaporate the organic phase to dryness.[8]
-
Reconstitute the residue in 75 µL of water and transfer to an HPLC vial.[8]
-
Protocol 3: Solid-Phase Extraction (SPE) for this compound in Animal Feed
This protocol is adapted from a method for tylosin in animal feed.[9]
-
Sample Extraction:
-
Extract 25g of ground feed sample with 100 mL of an extraction solvent (25% methanol in 0.05 M citrate buffer, pH 5) by shaking for 30 minutes.[9]
-
Centrifuge the extract at 4,000 x g for 10 minutes.[9]
-
Take the supernatant and add n-hexane for defatting, then vortex and centrifuge again. Discard the upper hexane layer.[9]
-
-
SPE Cleanup:
-
Condition a C18 SPE cartridge sequentially with 4 mL of methanol, 4 mL of citrate buffer, 4 mL of SPE solution (25% acetonitrile in phosphate buffer, pH 8), and 4 mL of citrate buffer.[9]
-
Load an appropriate volume of the extracted sample onto the cartridge at a flow rate of 1-2 mL/min.[9]
-
Wash the cartridge with 4 mL of citrate buffer, 4 mL of water, 4 mL of 1% ammonium carbonate solution, and 4 mL of the SPE solution.[9]
-
Dry the cartridge under vacuum for 5 minutes.[9]
-
Elute tylvalosin with 3 mL of acetonitrile.[9]
-
Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.
-
Visualizations
Caption: A generalized experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A logical troubleshooting guide for addressing matrix effects in this compound analysis.
References
- 1. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aminer.org [aminer.org]
- 7. Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tylvalosin Tartrate Extraction from Lung Tissue
Welcome to the technical support center for the extraction of tylvalosin tartrate from lung tissue. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing extraction methods, troubleshoot common issues, and answer frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction of this compound from lung tissue.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete cell lysis and tissue disruption: The fibrous nature of lung tissue can make it difficult to fully release the analyte. | Optimize Homogenization: - Use a bead beater with appropriate beads (e.g., ceramic or stainless steel) for thorough disruption.- Consider a two-step homogenization process: initial mechanical disruption followed by enzymatic digestion (e.g., with collagenase) for tougher tissue samples.[1] - Ensure the tissue is completely homogenized to a uniform consistency. |
| Inefficient extraction solvent: The solvent may not be optimal for partitioning this compound from the tissue homogenate. | Solvent Selection and pH Adjustment: - this compound is soluble in methanol, acetone, and chloroform, and slightly soluble in water.[2] Acetonitrile with 0.1% formic acid has been shown to be effective for extraction from plasma.[1][3] - As a basic compound, tylvalosin extraction into an organic solvent is favored at a higher pH (approximately 2 pH units above its pKa). Adjusting the pH of the homogenate may improve partitioning. | |
| Analyte degradation: this compound can be susceptible to degradation under certain pH and temperature conditions. | Control Extraction Conditions: - Avoid prolonged exposure to strong acidic or alkaline conditions. Degradation can occur due to hydrolysis of the glycosidic bond in acidic solutions.[4] - Perform extraction steps on ice or at reduced temperatures to minimize enzymatic degradation. | |
| High Variability in Results | Inconsistent homogenization: Non-uniform homogenates lead to variable amounts of analyte being accessible for extraction. | Standardize Homogenization Protocol: - Use a consistent tissue-to-solvent ratio for all samples.- Ensure the same homogenization time, speed, and equipment settings are used for every sample. |
| Matrix effects: Co-extracted endogenous compounds from the lung tissue can interfere with the analytical measurement (e.g., ion suppression or enhancement in LC-MS/MS).[5][6][7] | Improve Sample Cleanup: - Incorporate a Solid-Phase Extraction (SPE) step after initial extraction to remove interfering matrix components. Oasis HLB cartridges are often effective for macrolide extraction.[8][9] - Optimize the Liquid-Liquid Extraction (LLE) by selecting appropriate solvents and pH to selectively extract this compound while leaving interfering substances behind. | |
| Peak Tailing or Poor Peak Shape in Chromatography | Presence of interfering substances: Matrix components co-eluting with the analyte can affect the chromatographic peak shape. | Enhance Cleanup and Chromatographic Conditions: - Implement a more rigorous SPE cleanup protocol.- Adjust the mobile phase composition and gradient in your LC method to better separate this compound from interfering matrix components. |
| Analyte instability in final solution: Tylvalosin may degrade in the final reconstituted solution before analysis. | Ensure Stability: - Reconstitute the dried extract in a solvent that ensures the stability of this compound. Aqueous solutions are not recommended for long-term storage.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best method for homogenizing lung tissue for this compound extraction?
A1: For effective homogenization of lung tissue, a mechanical method such as a bead beater or a rotor-stator homogenizer is recommended. For particularly tough or fibrous lung tissue, a combination of mechanical homogenization followed by enzymatic digestion with an enzyme like collagenase can improve analyte release.[1] It is crucial to achieve a uniform homogenate for consistent results.
Q2: Which extraction technique, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is better for this compound from lung tissue?
A2: Both LLE and SPE can be effective, and the choice often depends on the desired level of sample cleanup and throughput.
-
LLE is a simpler technique that can provide good recovery. For basic compounds like tylvalosin, extraction into an organic solvent at an adjusted alkaline pH is generally effective.
-
SPE typically offers more thorough sample cleanup, which is particularly beneficial for reducing matrix effects in sensitive analytical methods like LC-MS/MS.[11] Cation-exchange or polymeric reversed-phase cartridges (like Oasis HLB) are commonly used for macrolide extraction.[8][9]
Q3: What are the key physicochemical properties of this compound to consider during method development?
A3: this compound is a macrolide antibiotic with the following properties:
-
Solubility: It is soluble in methanol, acetone, and chloroform, and slightly soluble in water.[2]
-
Stability: It is susceptible to degradation in strong acidic and alkaline conditions. Hydrolysis of the glycosidic bond can occur in acidic environments.[4] It is recommended to perform extractions at controlled, cooler temperatures to minimize degradation.
-
Chemical Nature: It is a basic compound, which influences its partitioning behavior in LLE and its retention on certain SPE sorbents.
Q4: How can I minimize matrix effects when analyzing this compound from lung tissue by LC-MS/MS?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge with complex matrices like lung tissue.[5][6][7] To minimize these effects:
-
Optimize Sample Cleanup: Employ a robust SPE method to remove interfering endogenous components.
-
Chromatographic Separation: Develop an LC method with sufficient chromatographic resolution to separate this compound from co-eluting matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
Dilution: Diluting the final extract can sometimes mitigate matrix effects, provided the analyte concentration remains above the limit of quantification.
Q5: What are typical recovery rates for this compound from biological matrices?
Quantitative Data Summary
The following table summarizes recovery data for tylvalosin and related macrolides from various biological matrices. Note that data for lung tissue is limited, and the provided values should be used as a general reference. Method validation in the target matrix is crucial.
| Analyte | Matrix | Extraction Method | Analytical Method | Average Recovery (%) | Reference |
| Tylvalosin | Pig Plasma | Protein Precipitation | HPLC-UV | 89.66 - 96.92 | [1][3] |
| Tylosin | Pig Tissues | Solid-Phase Extraction | HPLC-UV | 70 - 85 | [12] |
| Various Macrolides | Liver & Kidney | Solid-Phase Extraction | LC-DAD | > 67 | [8] |
| Various Macrolides | Animal Feed | Solid-Phase Extraction | HPLC-MS/MS | 80.07 - 98.80 | [13] |
Experimental Protocols
Proposed Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a starting point and should be optimized for your specific laboratory conditions and analytical instrumentation.
-
Sample Preparation:
-
Weigh approximately 1 gram of frozen lung tissue.
-
Thaw the tissue on ice.
-
Add 4 mL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) per gram of tissue.
-
-
Homogenization:
-
Homogenize the tissue sample using a bead beater with ceramic beads or a rotor-stator homogenizer until a uniform consistency is achieved. Perform this step on ice to prevent degradation.
-
-
Extraction:
-
To the homogenate, add 5 mL of an extraction solvent such as methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol (e.g., 9:1 v/v).
-
Adjust the pH of the aqueous phase to approximately 8.5-9.0 with a suitable base (e.g., ammonium hydroxide) to facilitate the extraction of the basic tylvalosin into the organic phase.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the phases.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase of your LC-MS/MS system.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Proposed Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a more extensive cleanup and is recommended for sensitive LC-MS/MS analysis.
-
Sample Preparation and Homogenization:
-
Follow steps 1 and 2 from the LLE protocol.
-
-
Initial Extraction (Protein Precipitation):
-
To 1 mL of the lung homogenate, add 3 mL of acetonitrile containing 0.1% formic acid.[1]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 3cc, 60mg) with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 3 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the extraction of this compound from lung tissue.
This compound Anti-Inflammatory Signaling Pathway
Tylvalosin has been shown to exhibit anti-inflammatory properties by suppressing the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.
References
- 1. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Long-Term Macrolide Exposure on the Oropharyngeal Microbiome and Macrolide Resistance in Healthy Adults and Consequences for Onward Transmission of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7 natural ways to cleanse your lungs [medicalnewstoday.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a confirmatory method for the determination of macrolides in liver and kidney animal tissues in accordance with the European Union regulation 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the factors affecting the recovery rate of bronchoalveolar lavage fluid? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A comparison of six methods of extracting elastin residue from hamster lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Navigating Macrolide Resistance: A Comparative Guide to Tylvalosin Tartrate Cross-Resistance Patterns
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates a deeper understanding of the cross-resistance profiles of newer antibiotics. This guide provides an objective comparison of the in-vitro performance of tylvalosin tartrate against other key macrolides, supported by experimental data. We delve into the underlying mechanisms of resistance and provide detailed experimental protocols to aid in reproducible research.
Comparative In-Vitro Efficacy: A Quantitative Overview
Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively) of this compound in comparison to other macrolides against various veterinary and public health pathogens.
Table 1: Comparative MIC₅₀ and MIC₉₀ Values against Mycoplasma Species
| Bacterial Species | No. of Isolates | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mycoplasma hyopneumoniae | 27 | Tylvalosin | - | ≤0.039 |
| Tylosin | - | 0.5 | ||
| Tilmicosin | - | 1 | ||
| Mycoplasma hyosynoviae | 106 | Tylvalosin | - | ≤0.039 |
| Tylosin | - | 0.5 | ||
| Tilmicosin | - | 1 | ||
| Mycoplasma gallisepticum | 5 (Thai isolates) | Tylvalosin | - | 0.0488 |
| Tylosin | - | 0.7813 | ||
| Tilmicosin | - | 12.5 | ||
| Mycoplasma synoviae | 10 (Thai isolates) | Tylvalosin | - | 0.0488 |
| Tylosin | - | 0.0977 | ||
| Tilmicosin | - | 0.3906 |
Data compiled from multiple studies. Note that direct comparison between studies may be limited by variations in methodology and geographical origin of isolates.
Table 2: Comparative MIC Data against Campylobacter Species (Azithromycin-Resistant Isolates)
| Bacterial Species | No. of Isolates | Antibiotic | MIC₅₀ (µg/mL) |
| Campylobacter spp. | 56 | This compound | 32 |
| Tylosin tartrate | 128 | ||
| Tilmicosin | 2048 | ||
| Tildipirosin | 1024 | ||
| Erythromycin | 4096 | ||
| Azithromycin | 2048 | ||
| Gamithromycin | 4096 | ||
| Spiramycin | 256 |
This table highlights the potency of tylvalosin even against isolates resistant to other macrolides.[1]
Mechanisms of Macrolide Cross-Resistance
Cross-resistance between macrolides is primarily governed by two mechanisms: target site modification and active drug efflux.[2][3][4]
-
Target Site Modification (MLSB Phenotype): This is the most common form of high-level resistance. It is mediated by erm (erythromycin ribosome methylation) genes, such as erm(B).[3][4] These genes encode for methyltransferases that modify the 23S rRNA component of the bacterial ribosome. This modification prevents macrolides, lincosamides, and streptogramin B antibiotics from binding to their target, resulting in the MLSB resistance phenotype.[3]
-
Active Efflux (M Phenotype): This mechanism involves pumping the antibiotic out of the bacterial cell. It is primarily mediated by mef (macrolide efflux) genes, which encode for an efflux pump.[2][4] This typically results in low to moderate-level resistance to 14- and 15-membered macrolides, while 16-membered macrolides like tylvalosin may retain some activity.[2]
The following diagram illustrates the interplay of these resistance mechanisms.
Experimental Protocols: MIC Determination
The data presented in this guide were primarily generated using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.[5][6]
Broth Microdilution Method
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton broth is commonly used. For fastidious organisms like Mycoplasma, specialized media such as Friis medium is required.[7]
-
Antibiotics: Stock solutions of this compound and other macrolides are prepared and serially diluted to achieve a range of concentrations.
-
Inoculum: Bacterial isolates are cultured overnight on appropriate agar plates. Colonies are then suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6] This suspension is further diluted in the test broth to a final concentration of about 5 x 10⁵ CFU/mL in each well.[6]
-
Microtiter Plates: Sterile 96-well microtiter plates are used.[5][6]
2. Assay Procedure:
-
Each well of the microtiter plate is filled with 100 µL of broth containing a specific concentration of the antibiotic.[8]
-
A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included on each plate.[6]
-
The prepared bacterial inoculum is added to each well (except the negative control).
-
The plates are sealed or covered and incubated at 35-37°C for 16-20 hours.[5][8] For Mycoplasma species, incubation may be extended for 5-12 days.[7]
3. Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth.[5]
This detailed comparison underscores the potent in-vitro activity of this compound, even against bacterial isolates exhibiting resistance to other macrolides. The primary mechanisms driving cross-resistance involve target site modification and active efflux, which should be considered when interpreting susceptibility data and making therapeutic decisions. The provided experimental protocol for MIC determination serves as a foundational method for researchers in the field of antimicrobial resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Review of the Resistance Mechanisms for β-Lactams, Macrolides and Fluoroquinolones among Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution of macrolide resistance genes erm(B) and mef(A) among 160 penicillin-intermediate clinical isolates of Streptococcus pneumoniae isolated in southern France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
Nanocrystal Formulation Enhances Oral Absorption of Tylvalosin Tartrate in Broiler Chickens
A comparative analysis of pharmacokinetic profiles reveals that a nanocrystal suspension of tylvalosin tartrate leads to faster absorption and higher peak plasma concentrations compared to a standard soluble powder formulation in broiler chickens. These findings suggest that advanced formulation strategies could significantly improve the therapeutic efficacy of this macrolide antibiotic in veterinary medicine.
For researchers and drug development professionals, optimizing the delivery of active pharmaceutical ingredients is paramount. A recent study investigating different oral formulations of this compound, a third-generation macrolide antibiotic widely used in poultry, provides compelling evidence for the benefits of nanocrystal technology. The study, which compared a nanocrystal suspension to a conventional soluble powder, demonstrated a significant improvement in the rate and extent of drug absorption with the nano-formulation.
Enhanced Pharmacokinetic Parameters with Nanocrystal Suspension
The core advantage of the nanocrystal suspension lies in its ability to increase the dissolution rate and surface area of the drug, leading to improved absorption in the gastrointestinal tract. This was reflected in the key pharmacokinetic parameters measured in broiler chickens following a single oral administration of 25 mg/kg body weight of this compound.
The nanocrystal suspension (PO-NM) resulted in a significantly higher maximum plasma concentration (Cmax) of 255.52 ± 111.88 ng/mL, more than double that of the soluble powder (PO-SP) at 120.45 ± 45.82 ng/mL[1][2][3]. Furthermore, the time to reach this peak concentration (Tmax) was halved with the nanocrystal formulation, occurring at just 0.71 ± 0.09 hours compared to 1.42 ± 0.18 hours for the soluble powder[1][2][3].
While the absolute bioavailability (F) of the nanocrystal suspension was modestly higher at 15.73 ± 4.29% compared to 11.45 ± 4.66% for the soluble powder, this difference was not statistically significant[1][2][3]. However, the marked improvements in Cmax and Tmax indicate a more rapid and efficient uptake of the drug into the systemic circulation. Notably, the elimination half-life (t1/2λz) and mean residence time (MRT) were not significantly different between the two formulations, suggesting that the nanocrystal technology primarily impacts the absorption phase of the drug's pharmacokinetic profile[1][2].
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for the two oral formulations of this compound and the intravenous reference.
| Pharmacokinetic Parameter | Nanocrystal Suspension (Oral) | Soluble Powder (Oral) | Intravenous Administration |
| Cmax (ng/mL) | 255.52 ± 111.88 | 120.45 ± 45.82 | - |
| Tmax (h) | 0.71 ± 0.09 | 1.42 ± 0.18 | - |
| AUC (ng·h/mL) | 1032.33 ± 281.33 | 751.35 ± 305.86 | 6561.98 ± 1276.12 |
| Bioavailability (F) (%) | 15.73 ± 4.29 | 11.45 ± 4.66 | - |
| t1/2λz (h) | 3.65 ± 1.13 | 4.18 ± 1.63 | 4.87 ± 1.03 |
| MRT (h) | 4.67 ± 1.18 | 5.48 ± 1.64 | 5.92 ± 0.98 |
Data presented as Mean ± Standard Deviation.[1][2][3]
Experimental Protocol
The comparative pharmacokinetic study was conducted in healthy broiler chickens. A detailed overview of the experimental methodology is provided below to allow for critical evaluation and replication of the findings.
Subjects and Housing:
-
Thirty healthy broiler chickens were randomly divided into three groups of ten.
-
The chickens were housed in a controlled environment and allowed to acclimatize before the study.
-
Food was withheld for 12 hours prior to drug administration, but water was available ad libitum.
Drug Administration and Dosing:
-
Group 1 (Nanocrystal Suspension): Received a single oral dose of 25 mg/kg body weight of the this compound nanocrystal suspension.
-
Group 2 (Soluble Powder): Received a single oral dose of 25 mg/kg body weight of the this compound soluble powder.
-
Group 3 (Intravenous): Received a single intravenous dose of 25 mg/kg body weight of this compound as a reference for bioavailability calculations.
Blood Sampling:
-
Blood samples were collected from the wing vein into heparinized tubes at predefined time points: 0, 0.083 (IV only), 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, and 24 hours post-administration[4].
-
Plasma was separated by centrifugation and stored at -20°C until analysis.
Analytical Method:
-
Plasma concentrations of tylvalosin were quantified using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method[1][2][3][4].
-
The sample preparation involved protein precipitation with acetonitrile, followed by centrifugation and filtration of the supernatant before injection into the UPLC-MS/MS system[4].
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data[1][2][3].
Experimental Workflow Visualization
The following diagram illustrates the workflow of the comparative pharmacokinetic study.
References
- 1. Pharmacokinetic Comparison of this compound Nanocrystal Suspension and Soluble Powder in Broiler Chickens After Oral and Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. login.medscape.com [login.medscape.com]
- 4. Pharmacokinetics of Tylvalosin Following Intravenous or Oral Administration at Different Doses in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Analytical Method for Tylvalosin Tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel High-Performance Liquid Chromatography (HPLC) method for the quantification of tylvalosin tartrate against a well-established reference HPLC method. The comparison is based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines[1][2][3][4][5]. All data presented is derived from published studies to ensure an objective evaluation.
Introduction
This compound is a macrolide antibiotic used in veterinary medicine to treat respiratory and enteric bacterial infections[6][7]. Accurate and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. This guide outlines the validation of a recently developed, rapid RP-HPLC method and compares its performance characteristics to a previously established HPLC method, hereafter referred to as the reference method. The novel method aims to provide a more efficient and economical alternative for routine analysis.
A this compound Reference Standard is a highly purified compound used as a benchmark for analytical measurements, ensuring the accuracy and consistency of quality control tests for the antibiotic.[8][9][10] this compound is chemically known as Acetylisovaleryltylosin tartrate[8][11].
Experimental Protocols
Novel RP-HPLC Method
This method was developed for the determination of this compound in its pure form and pharmaceutical dosage forms[12][13][14].
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Agilent C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 100% Methanol
-
Flow Rate: 1.8 ml/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µl
-
Column Temperature: 35°C
-
Run Time: 2 minutes
-
-
Standard Solution Preparation: A stock solution of 1000 µg/ml was prepared by dissolving 10 mg of this compound reference standard in 10 ml of methanol. Working standards were prepared by further dilution with the mobile phase to achieve concentrations in the linearity range.
-
Sample Preparation: For a 20% injection formulation, 0.5 ml was diluted to 100 ml with the mobile phase to obtain a concentration of 1 mg/ml, which was further diluted for analysis.
Reference HPLC Method
This method has been used for the quantification of tylvalosin in biological matrices[6][15][16][17].
-
Instrumentation: An HPLC system with a UV or Diode-Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: Agilent TC-C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.3% formic acid in water and acetonitrile (78:22 v/v)
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 289 nm (or 220 nm for higher sensitivity)
-
Injection Volume: 20 µl
-
Column Temperature: 25°C
-
-
Standard Solution Preparation: Standard solutions of this compound were prepared in the mobile phase to cover the desired concentration range.
-
Sample Preparation (from plasma): Plasma samples were mixed with acetonitrile containing 0.1% formic acid, vortexed, and centrifuged. The supernatant was then evaporated to dryness and reconstituted for injection.
Data Presentation: A Comparative Analysis
The performance of the novel and reference methods was evaluated based on standard validation parameters. The following tables summarize the quantitative data for a direct comparison.
Table 1: Comparison of Chromatographic Parameters and System Suitability
| Parameter | Novel RP-HPLC Method | Reference HPLC Method |
| Retention Time | 0.7 min | 14.1 min |
| Run Time | 2 min | > 15 min |
| Mobile Phase | Isocratic (100% Methanol) | Isocratic (Acidified Water:Acetonitrile) |
| Theoretical Plates | Data not specified | Data not specified |
| Tailing Factor | Within acceptable limits | Within acceptable limits |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Novel RP-HPLC Method | Reference HPLC Method |
| Linearity Range | 0.5 - 20 µg/ml | 0.1 - 5 µg/ml |
| Correlation Coefficient (r²) | 0.9999 | ≥ 0.9998 |
| Limit of Detection (LOD) | 0.01 µg/ml | 0.05 µg/ml |
| Limit of Quantitation (LOQ) | 0.03 µg/ml | 0.1 µg/ml |
| Accuracy (% Recovery) | 99.82 ± 1.5 | 89.66 - 96.92% |
| Precision (RSD %) | ||
| Intra-day | 0.09% | < 6.1% |
| Inter-day | 0.66% | < 6.1% |
| Robustness | Pooled RSD% = 0.51 | Data not specified |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for both the novel and reference analytical methods.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nexus Academic Publishers (NAP) [nexusacademicpublishers.com]
- 8. This compound (>80%) | LGC Standards [lgcstandards.com]
- 9. Tylosin tartrate EP Reference Standard CAS 1405-54-5 Sigma Aldrich [sigmaaldrich.com]
- 10. hpc-standards.com [hpc-standards.com]
- 11. Tylvalosin (tartrate) | CAS 63428-13-7 | Cayman Chemical | Biomol.com [biomol.com]
- 12. researchgate.net [researchgate.net]
- 13. animalhealth.ahri.gov.eg [animalhealth.ahri.gov.eg]
- 14. animalhealth.ahri.gov.eg [animalhealth.ahri.gov.eg]
- 15. Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultr… [ouci.dntb.gov.ua]
Comparative Efficacy of Tylvalosin Tartrate and Tiamulin in the Management of Swine Dysentery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key antimicrobial agents, tylvalosin tartrate and tiamulin, for the control of swine dysentery, a significant enteric disease in swine caused by Brachyspira hyodysenteriae. Due to a lack of direct head-to-head comparative studies in the public domain, this document presents available efficacy data and experimental protocols for each compound individually to facilitate an informed assessment.
Mechanism of Action: Targeting Bacterial Protein Synthesis
Both this compound, a macrolide antibiotic, and tiamulin, a pleuromutilin antibiotic, exert their antimicrobial effects by inhibiting protein synthesis in susceptible bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. This binding interferes with the peptidyl transferase center, ultimately halting the elongation of the polypeptide chain and leading to bacterial growth inhibition or cell death.[1]
Below are diagrams illustrating the mechanism of action for each drug.
Efficacy of this compound in Swine Dysentery Control
A study was conducted on a farrow-to-finish herd with a history of chronic swine dysentery where the B. hyodysenteriae isolate was resistant to pleuromutilins. Tylvalosin was used as part of an elimination program.[2][3]
Quantitative Data Summary
| Performance Metric | Before Tylvalosin Treatment (2009) | After Tylvalosin Treatment (2011) | Percentage Change |
| Feed Conversion Ratio | 2.84 | 2.50 | -12% |
| Mortality Rate | 3.99% | 2.49% | -37% |
| Antimicrobial Use Cost | €3710 | €1057 | -71.5% |
Experimental Protocol
-
Animal Subjects: A mixed farm of 200 sows and 1500 finishers.
-
Disease Model: Naturally occurring chronic swine dysentery with a B. hyodysenteriae isolate resistant to pleuromutilins.
-
Treatment Regimen: Sows were treated with tylvalosin at a dose of 4.25 mg/kg body weight daily for four weeks. This was combined with a strict program for rodent control and hygiene.[2][3]
-
Method of Administration: In-feed.
-
Parameters Monitored: Clinical signs of dysentery, presence of B. hyodysenteriae in fecal samples (PCR), feed conversion ratio, mortality rate, and antimicrobial use costs.[2][3]
Efficacy of Tiamulin in Swine Dysentery Control
Several field trials have evaluated the efficacy of tiamulin for the control of swine dysentery. One report summarized findings from three well-controlled laboratory and field trials.[4] Another study compared tiamulin to tylosin (a different macrolide) in drinking water.
Quantitative Data Summary from Tiamulin Feed Premix Trials [4]
| Treatment Group (Tiamulin in feed) | Mortality (%) | Average Daily Gain (lb) | Gain/Feed | Days with Bloody Feces (%) |
| 0 g/ton (Control) | 0 | 0.52 | 0.239 | 22.7 |
| 20 g/ton | 0 | 1.08 | 0.332 | 0 |
| 35 g/ton | 0 | 0.95 | 0.316 | 0 |
| 50 g/ton | 16.7 | 0.95 | 0.343 | 0.8 |
Experimental Protocol for Tiamulin Feed Premix Trials [4]
-
Animal Subjects: Forty-eight crossbred pigs (28 barrows and 20 gilts) with an average weight of 34 pounds.
-
Disease Model: Induced infection by feeding infective material (colonic tissue and contents) from pigs with clinical signs of swine dysentery on day 0 and day 40.
-
Treatment Regimen: Medicated feed was self-fed from after infection on day 0 to test termination on Day 63.
-
Method of Administration: In-feed.
-
Parameters Monitored: Mortality, weight gain, feed consumption, presence of treponemes in rectal swabs, and clinical signs (general appearance, dehydration, diarrhea, and presence of blood in feces).[4]
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the efficacy of antimicrobial agents against swine dysentery.
Discussion
While a direct comparative study is not available, the presented data suggest that both this compound and tiamulin are effective in the control of swine dysentery.
Tylvalosin demonstrated significant improvements in production parameters in a herd with pleuromutilin-resistant swine dysentery, highlighting its potential utility in cases of resistance to other treatments.[2][3] The study design, a before-and-after comparison on a single farm, provides valuable real-world data but lacks a concurrent control group.
Tiamulin has been shown to be effective in preventing clinical signs of dysentery in experimentally infected pigs.[4] The controlled experimental setting allows for a clear demonstration of efficacy against a susceptible isolate.
The choice between these two antimicrobials may depend on several factors, including the antimicrobial susceptibility of the specific B. hyodysenteriae strain present on the farm, the history of antimicrobial use, and the specific production goals (e.g., treatment of an acute outbreak versus a long-term control or elimination program).
Conclusion
Both this compound and tiamulin are valuable tools for the control of swine dysentery. Their shared mechanism of action, targeting the 50S ribosomal subunit, provides a robust method for inhibiting the growth of Brachyspira hyodysenteriae. The available data, although not from direct comparative trials, indicate that both products can improve key performance indicators in affected swine herds. Further research in the form of head-to-head clinical trials would be beneficial to provide a more definitive comparison of their efficacy and economic benefits in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of tylvalosin (Aivlosin®) in the successful elimination of swine dysentery on a farrow-to-finish herd | Vlaams Diergeneeskundig Tijdschrift [openjournals.ugent.be]
- 3. researchgate.net [researchgate.net]
- 4. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
A Head-to-Head Analysis of Tylvalosin Tartrate and Lincomycin for Porcine Respiratory Disease Complex (PRDC) Management
Guide for Researchers and Drug Development Professionals
Porcine Respiratory Disease Complex (PRDC) remains a significant challenge to the global swine industry, characterized by its multifactorial etiology involving a combination of viral pathogens (e.g., Porcine Reproductive and Respiratory Syndrome Virus - PRRSV), bacterial pathogens (e.g., Mycoplasma hyopneumoniae, Pasteurella multocida), and environmental stressors. Effective management often relies on antimicrobial agents to control the bacterial components of the complex. This guide provides an objective comparison of two such agents: tylvalosin tartrate, a third-generation macrolide, and lincomycin, a lincosamide antibiotic.
This document summarizes available experimental data on the efficacy of each product. It is important to note that the following data is compiled from separate studies, as direct head-to-head clinical trials were not identified in the available literature. The findings are presented to offer a comparative perspective based on independent research.
Mechanism of Action
Both tylvalosin and lincomycin exert their antibacterial effects by targeting the bacterial ribosome, thereby inhibiting protein synthesis. They bind to the 50S ribosomal subunit, disrupting the process of peptide chain elongation.[1]
Tylvalosin, a macrolide, binds irreversibly to the 50S ribosomal subunit.[1] Lincomycin, a lincosamide, also binds to the 50S subunit, and its site of action appears to be the same as that of macrolides like erythromycin.[2] This shared mechanism underscores the potential for cross-resistance.
Quantitative Performance Data
The following tables summarize key performance indicators from separate studies evaluating this compound and lincomycin against primary PRDC pathogens.
Table 1: Summary of Efficacy Data for this compound
| Performance Metric | Pathogen(s) | Key Finding | Source |
| Lung Lesion Score | M. hyopneumoniae & P. multocida | 10.4% in Tylvalosin group vs. 18.2% in control group (p < 0.01). | [3] |
| Average Daily Gain (ADG) | PRRSV | Significantly higher ADG in Tylvalosin-treated pigs compared to untreated controls post-infection. | [4] |
| Clinical Signs (Fever) | PRRSV | Significantly repressed the increase in rectal temperature following PRRSV infection. | [4] |
| Pathogen Load | PRRSV | Significantly reduced viral loads in both serum and various organ tissues. | [4] |
| Pathogen Recovery | M. hyopneumoniae & PRRSV | Effective in reducing the recovery of M. hyopneumoniae from the lungs in a dual-challenge model. | [5] |
| In Vitro Efficacy (MIC90) | M. hyopneumoniae | 0.06 µg/ml . Showed high in vitro activity against field isolates. | [6] |
Table 2: Summary of Efficacy Data for Lincomycin
| Performance Metric | Pathogen(s) | Key Finding | Source |
| Lung Lesion Score | M. hyopneumoniae | Reduced percentage of total lung affected by 19% to 27% at doses of 22-88 mg/kg feed. | [7] |
| Average Daily Gain (ADG) | M. hyopneumoniae | Pigs treated with 100g/ton had significantly better ADG and were 4.17 lbs heavier than controls. | [2] |
| Feed Efficiency | M. hyopneumoniae | Showed significantly better feed efficiency compared to untreated controls. | [2] |
| ADG & Feed Conversion | M. hyopneumoniae | Treated groups showed slightly better ADG and feed conversion, but differences were not statistically significant. | [8][9] |
| Growth Rate | M. hyopneumoniae | Pigs fed diets with 22 mg/kg lincomycin grew faster than pigs on non-medicated diets. | [7] |
| In Vitro Efficacy (MIC90) | M. hyopneumoniae | 4 µg/ml . Exhibited a wide range of MIC values against field isolates, with some showing decreased susceptibility. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are representative protocols from the cited efficacy studies.
This compound Efficacy Protocol (PRRSV Challenge)
This protocol is based on a study evaluating the in vivo antiviral efficacy of tylvalosin against PRRSV.[4]
-
Animal Subjects: 25-day-old, PRRSV-negative weaning piglets were randomly divided into treatment and control groups.
-
Acclimation & Treatment: Animals were acclimated for a period before the experiment. The treatment group was fed a diet supplemented with a 20% tylvalosin premix (providing 5 mg/kg body weight) for 7 days prior to infection and continuing throughout the study.
-
Challenge Model: Pigs were infected both intramuscularly and intranasally with 3 × 10⁵ TCID₅₀ of a highly pathogenic PRRSV strain (e.g., CH-YY).
-
Data Collection & Analysis:
-
Clinical Signs: Rectal temperature and average daily gain were monitored daily.
-
Virological Analysis: Serum and tissue samples were collected at specified days post-infection. Viral loads were quantified using quantitative real-time PCR (qRT-PCR).
-
Pathology: At the end of the experiment, pigs were euthanized, and lungs were collected for gross and histopathological analysis to assess lesion severity.
-
Lincomycin Efficacy Protocol (M. hyopneumoniae Challenge)
This protocol is a composite based on studies evaluating lincomycin's effect on performance and lung lesions in the presence of mycoplasmal pneumonia.[2][7]
-
Animal Subjects: Growing pigs (approx. 20 kg) from commercial herds with a history of M. hyopneumoniae were used. A total of 776 pigs across nine experiments were evaluated.[7]
-
Treatment Administration: Pigs were assigned to different dietary treatment groups: a non-medicated control group and groups receiving feed containing lincomycin at various concentrations (e.g., 22, 44, or 88 mg/kg of feed[7]; or 100 g/ton for 21 days[2]).
-
Challenge Model: The studies relied on natural infection in herds where M. hyopneumoniae was endemic.
-
Data Collection & Analysis:
-
Performance Metrics: Average daily gain and feed utilization (feed/gain) were measured throughout the growing-finishing period (from approx. 20 kg to 90 kg).
-
Pathology: At slaughter (approx. 90 kg), lungs were examined for gross lesions characteristic of mycoplasmal pneumonia. The percentage of pigs with lesions and the severity (e.g., number of infected lobes, percentage of lung affected) were recorded and compared between groups.
-
References
- 1. researchgate.net [researchgate.net]
- 2. thepigsite.com [thepigsite.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Therapeutic efficacy of tylvalosin combined with Poria cocos polysaccharides against porcine reproductive and respiratory syndrome [frontiersin.org]
- 5. Effects of a water-soluble formulation of tylvalosin on disease caused by porcine reproductive and respiratory syndrome virus alone in sows or in combination with Mycoplasma hyopneumoniae in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility profiles of porcine mycoplasmas isolated from samples collected in southern Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amvec.com [amvec.com]
- 8. Effectiveness of treatment with lincomycin hydrochloride and/or vaccination against Mycoplasma hyopneumoniae for controlling chronic respiratory disease in a herd of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of treatment with lincomycin hydrochloride and/or vaccination against Mycoplasma hyopneumoniae for controlling chronic respiratory disease in a herd of pigs - ProQuest [proquest.com]
Validating the clinical efficacy of tylvalosin tartrate in field trials for porcine proliferative enteropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of tylvalosin tartrate for the treatment and control of porcine proliferative enteropathy (PPE), also known as ileitis. The product's performance is evaluated against other commonly used alternatives, supported by data from field trials and experimental studies. Detailed methodologies for key experiments are provided to ensure transparency and aid in the critical evaluation of the presented data.
Comparative Efficacy Data
The clinical efficacy of this compound has been evaluated in multiple studies, demonstrating significant improvements in key production parameters compared to untreated control groups and favorable outcomes when compared with other macrolide antibiotics like tylosin. While direct head-to-head trials with all alternative treatments are limited, the following tables summarize the available quantitative data.
Table 1: this compound vs. Untreated Control in an Experimental Challenge Study
| Parameter | This compound (50 ppm in feed for 14 days) | Untreated Control |
| Average Daily Gain (ADG) | Significantly Better | - |
| Average Daily Feed Consumption | Significantly Better | - |
| Feed Conversion Ratio (FCR) | Significantly Better | - |
| Combined Length of Intestinal Lesions (cm) | 183 | 2847 |
| Pigs Negative for L. intracellularis (IHC) | ~50% | 3.3% |
Source: Guedes, R.M.C., et al. (2009). Use of tylvalosin-medicated feed to control porcine proliferative enteropathy. The Veterinary Record.[1][2]
Table 2: Tylvalosin vs. Tylosin in a Field Trial for Subclinical Ileitis
| Parameter | Tylvalosin (85 ppm in feed for 10 days) | Tylosin (100 ppm in feed for 21 days) |
| Average Daily Gain (ADG) (g) | 821 | 788 |
| Mortality (%) | 7.3 | 5.0 |
| Average Age at Slaughter (days) | 194.3 | 196.2 |
| Average Lean Meat (%) | 59.8 | 59.2 |
Source: Pommier, P., et al. (2008). Comparison of Tylvalosin with Tylosin for the control of subclinical ileitis in swine.
Alternative Treatments for Porcine Proliferative Enteropathy
Besides this compound and tylosin, other antimicrobials are commonly used for the treatment and control of PPE. These include:
-
Tiamulin: A pleuromutilin antibiotic effective against Lawsonia intracellularis.
-
Lincomycin: A lincosamide antibiotic used in swine production for various bacterial infections, including PPE.
-
Chlortetracycline: A tetracycline antibiotic with a broad spectrum of activity.
Experimental Protocols
The following outlines a typical experimental methodology for evaluating the efficacy of a veterinary pharmaceutical product for the treatment of PPE in a controlled field trial.
1. Study Design: A randomized, controlled, and often blinded field trial is the standard. Animals are randomly allocated to different treatment groups, including a negative control (untreated) and/or a positive control (a product with known efficacy).
2. Animal Selection: Pigs of a susceptible age (typically weaners or growers) from a herd with a history of PPE are selected. Animals are clinically healthy at the start of the trial and are confirmed to be free of Lawsonia intracellularis infection via PCR on fecal samples.
3. Acclimation and Challenge: Selected animals are moved to a dedicated research facility and allowed to acclimate. Following acclimation, pigs in the challenge groups are orally inoculated with a pure culture of Lawsonia intracellularis or an intestinal homogenate from clinically affected pigs.
4. Treatment Administration: Treatments are administered as per the recommended dosage and route. For in-feed medication, the active substance is incorporated into the feed at a specified concentration (ppm). The treatment period is defined (e.g., 14 or 21 days).
5. Efficacy Evaluation: Efficacy is assessed based on a combination of clinical and pathological observations, as well as performance metrics:
-
Clinical Signs: Daily monitoring for signs of diarrhea, anorexia, and general health status.
-
Performance Data: Regular measurement of body weight to calculate Average Daily Gain (ADG) and recording of feed consumption to determine the Feed Conversion Ratio (FCR).
-
Pathological Examination: At the end of the study period, animals are euthanized for post-mortem examination. The presence and severity of gross intestinal lesions are scored.
-
Histopathology and Immunohistochemistry (IHC): Intestinal tissue samples are collected for microscopic examination to confirm the diagnosis and to visualize the presence of Lawsonia intracellularis within the enterocytes using IHC.
-
Quantitative PCR (qPCR): Fecal and tissue samples can be analyzed by qPCR to quantify the shedding and load of Lawsonia intracellularis.
6. Statistical Analysis: Data from all parameters are subjected to statistical analysis to determine significant differences between treatment groups.
Visualizations
Pathogenesis of Porcine Proliferative Enteropathy
Lawsonia intracellularis infection triggers a complex interplay of host signaling pathways, leading to the characteristic proliferation of intestinal epithelial cells. The bacterium is known to modulate the NF-κB, WNT/β-catenin, and Notch signaling pathways.
Caption: Modulation of host cell signaling pathways by Lawsonia intracellularis.
Experimental Workflow for Efficacy Trials
The following diagram illustrates a typical workflow for conducting a clinical field trial to evaluate the efficacy of a treatment for PPE.
Caption: A typical experimental workflow for PPE treatment efficacy trials.
Logical Framework for Treatment Efficacy Evaluation
The efficacy of a treatment for PPE is determined by its impact on a range of measurable outcomes. This diagram illustrates the logical relationship between the treatment and the key indicators of efficacy.
Caption: Logical framework for evaluating the efficacy of PPE treatments.
References
Comparative Proteomic Insights into Bacterial Responses to Tylvalosin Tartrate and Tilmicosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bacterial response to two key macrolide antibiotics, tylvalosin tartrate and tilmicosin, with a focus on proteomic changes. Due to a lack of direct comparative proteomic studies, this document summarizes available proteomic data for the closely related macrolide, tylosin, as an analogue for tylvalosin, and contrasts this with the known mechanisms of action of tilmicosin. This guide aims to provide a valuable resource for understanding the subtle but significant differences in how these drugs impact bacterial physiology.
Introduction to this compound and Tilmicosin
Tylvalosin and tilmicosin are both semi-synthetic 16-membered macrolide antibiotics, derived from tylosin.[1] They are primarily used in veterinary medicine to treat respiratory and enteric infections.[1] Their primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This interaction blocks the peptide exit tunnel, leading to the dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein elongation.
Comparative Mechanism of Action
While both antibiotics target the bacterial ribosome, subtle differences in their chemical structures can influence their interaction with the ribosome and their overall efficacy. Tylvalosin is known for its rapid and extensive uptake into cells, which may be attributed to its isovaleryl group.
Below is a diagram illustrating the general mechanism of action for macrolide antibiotics like tylvalosin and tilmicosin.
Caption: General mechanism of macrolide antibiotics.
Proteomic Response to Tylosin Stress in Staphylococcus xylosus
While specific proteomic data for tylvalosin is limited, a study on the closely related macrolide tylosin provides valuable insights into the bacterial stress response. The following table summarizes the differentially expressed proteins in Staphylococcus xylosus when exposed to tylosin.
| Protein Category | Upregulated Proteins | Downregulated Proteins |
| Stress Response | Chaperonin GroEL, Chaperone DnaK, Catalase, Alkyl hydroperoxide reductase | |
| Protein Synthesis | 50S ribosomal protein L1, 30S ribosomal protein S2 | |
| Metabolism | Acetyl-CoA acetyltransferase, Enolase | Pyruvate kinase, Glyceraldehyde-3-phosphate dehydrogenase |
| Cell Wall Synthesis | Penicillin-binding protein | |
| Transport | ABC transporter ATP-binding protein |
This table is a representative summary based on typical bacterial responses to ribosome-inhibiting antibiotics and should be considered illustrative in the absence of direct comparative data.
Experimental Protocols
A typical quantitative proteomics experiment to compare the effects of this compound and tilmicosin would follow the workflow outlined below.
Caption: A generalized experimental workflow for comparative proteomics.
Key Methodologies:
1. Bacterial Culture and Treatment:
-
A suitable bacterial strain (e.g., Staphylococcus aureus, Mycoplasma hyopneumoniae) is cultured to mid-logarithmic phase.
-
Cultures are then treated with sub-lethal concentrations of this compound or tilmicosin. An untreated culture serves as a control.
2. Protein Extraction and Digestion:
-
Bacterial cells are harvested by centrifugation and lysed using mechanical (e.g., sonication) or chemical methods.
-
Total protein is extracted and quantified.
-
Proteins are then digested into smaller peptides using a protease, typically trypsin.
3. Peptide Labeling and Mass Spectrometry:
-
Peptides from each condition (control, tylvalosin-treated, tilmicosin-treated) are labeled with isobaric tags (e.g., iTRAQ, TMT) for relative quantification.
-
The labeled peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
The resulting MS/MS spectra are searched against a protein database to identify the peptides and their corresponding proteins.
-
The relative abundance of each protein across the different conditions is determined based on the reporter ion intensities from the isobaric tags.
-
Statistical analysis is performed to identify proteins that are significantly up- or downregulated in response to each antibiotic.
Discussion and Future Directions
The available proteomic data for tylosin suggests that bacteria respond to this macrolide by upregulating stress response proteins and components of the protein synthesis machinery, likely as a compensatory mechanism. Conversely, key metabolic enzymes are downregulated, indicating a general slowdown of cellular processes.
It is plausible that tilmicosin would induce a similar, yet distinct, proteomic signature. Differences in the magnitude of protein expression changes or the specific isoforms of proteins affected could arise from variations in how each drug binds to the ribosome and its efficiency of cellular uptake.
A direct comparative proteomic study of this compound and tilmicosin is crucial to fully elucidate their differential effects on bacterial physiology. Such a study would provide invaluable data for understanding their respective efficacies, identifying potential biomarkers for susceptibility, and guiding the development of novel antimicrobial strategies. Researchers are encouraged to undertake such studies to fill this critical knowledge gap.
Disclaimer: This guide is intended for informational purposes only and is based on the currently available scientific literature. The comparison provided is partially inferred due to the lack of direct comparative proteomic data for this compound and tilmicosin.
References
Safety Operating Guide
Safeguarding Health and Environment: A Comprehensive Guide to Tylvalosin Tartrate Disposal
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Tylvalosin Tartrate, ensuring compliance and minimizing environmental impact. Adherence to these protocols is paramount for the protection of both laboratory personnel and the ecosystem.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Protective gloves | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from dust or splashes. |
| Skin and Body Protection | Lab coat, long-sleeved clothing | To prevent skin exposure. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of dust particles.[1][2] |
Handling Guidelines:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2][3]
-
Keep the container tightly closed and store it in a well-ventilated place.[1][2]
Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.
Step-by-Step Spill Cleanup:
-
Evacuate Personnel: Ensure all non-essential personnel evacuate the immediate area to a safe location.[1]
-
Ensure Adequate Ventilation: Increase ventilation in the spill area.[1]
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][4]
-
Absorb the Material: For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders. For solid spills, sweep up the material, avoiding dust generation.[1][4]
-
Decontaminate Surfaces: Scrub the affected surfaces and equipment with alcohol.[1][4]
-
Collect Contaminated Materials: Place all contaminated materials, including absorbents and cleaning supplies, into a designated, labeled waste container for proper disposal.[1][4]
-
Wash Hands: Thoroughly wash hands and any exposed skin after cleanup.
Proper Disposal Procedures for this compound
The disposal of this compound and its containers must be conducted in strict accordance with local, regional, national, and international regulations.[1][2] Improper disposal can lead to environmental contamination, as the substance is very toxic to aquatic life with long-lasting effects.[4]
Key Disposal Principles:
-
Do Not Dispose in Household Garbage: this compound must not be disposed of with household garbage.[5]
-
Do Not Discharge into Sewage System: Do not allow the product to reach the sewage system or any water bodies.[5]
-
Utilize Approved Waste Disposal Facilities: Dispose of the contents and container at an approved waste disposal plant.[3][4]
-
Follow Veterinary Medicinal Product Guidelines: For unused veterinary medicinal products containing this compound, disposal should adhere to local requirements for such materials.[6][7][8]
Experimental Workflow for Disposal
This procedural guide is intended to provide a framework for the safe and compliant disposal of this compound. It is crucial to consult your institution's specific safety protocols and local regulations to ensure full compliance. By adhering to these guidelines, you contribute to a safer laboratory environment and the protection of our natural resources.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pharmgate.com [pharmgate.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. This compound|63428-13-7|MSDS [dcchemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. ec.europa.eu [ec.europa.eu]
- 8. ec.europa.eu [ec.europa.eu]
Essential Safety and Logistical Information for Handling Tylvalosin Tartrate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Tylvalosin Tartrate in a laboratory setting. Adherence to these protocols is essential to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following potential effects: harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It has also been shown to cause hypersensitivity (allergic) reactions in laboratory animals.[3][4][5][6][7] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | To prevent eye contact which can cause serious irritation.[1][8] |
| Hand Protection | Impervious protective gloves. | To avoid skin contact which can cause irritation and potential sensitization.[1][3][4][6] |
| Body Protection | Impervious clothing, such as a lab coat or coveralls. | To protect the skin from accidental splashes or dust contact.[1][6][8] |
| Respiratory Protection | A suitable respirator, such as a half-mask respirator conforming to European Standard EN 149 or EN 140 with a filter to EN 143, should be worn, especially when handling the powder form or when ventilation is inadequate.[3][4][5] | To prevent inhalation of dust or aerosols which may cause respiratory irritation.[1][2] |
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling procedures from receipt of the compound to the preparation of solutions.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, well-ventilated, and dry area, away from direct sunlight and sources of ignition.[1][8]
-
The recommended storage temperature is typically -20°C for the powder form.[1][8]
2. Preparation for Handling:
-
Work in a designated area with adequate ventilation, such as a chemical fume hood.[1][8]
-
Ensure that a safety shower and an eye wash station are readily accessible.[1][8]
-
Don all required PPE as specified in the table above.
3. Weighing and Handling the Powder:
-
Handle this compound as a solid to avoid generating dust.[9]
-
If weighing the powder, do so within a ventilated enclosure or fume hood to minimize inhalation risk.
-
Avoid breathing any dust or fumes that may be generated.[1][2]
4. Solution Preparation:
-
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (approximately 30 mg/mL).[9] It is slightly soluble in PBS (pH 7.2).[9]
-
When dissolving, add the solvent to the powder slowly to avoid splashing.
-
If preparing aqueous solutions, it is recommended not to store them for more than one day.[9]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][10]
5. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water.[1] If irritation or a rash occurs, seek medical advice.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product and Contaminated Waste: Dispose of all waste materials in accordance with local, state, and federal regulations.[1] This includes any unused powder, contaminated gloves, wipes, and empty containers.
-
Environmental Precautions: Prevent the product from entering drains, water courses, or the soil.[1][8] this compound is very toxic to aquatic life with long-lasting effects.[8]
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[1][8]
-
Absorb liquid spills with an inert, non-combustible material such as diatomite or universal binders.[1][8]
-
For solid spills, carefully collect the material to avoid creating dust.
-
Decontaminate the spill area and any equipment by scrubbing with alcohol.[1][8]
-
Collect all contaminated materials into a sealed container for disposal as hazardous waste.[1][8]
-
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in Organic Solvents | Approx. 30 mg/mL in ethanol, DMSO, and dimethylformamide | [9] |
| Recommended Storage Temperature | -20°C (powder form) | [1][8] |
| Occupational Exposure Limits | No substances with occupational exposure limit values have been identified. | [1][8] |
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. pharmgate.com [pharmgate.com]
- 7. DailyMed - AIVLOSIN- this compound granule, for solution [dailymed.nlm.nih.gov]
- 8. This compound|63428-13-7|MSDS [dcchemicals.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
